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  • Product: Methyl 2-methyl-4-oxobutanoate
  • CAS: 13865-21-9

Core Science & Biosynthesis

Foundational

Methyl 2-Methyl-4-Oxobutanoate: Chemical Architecture, Physical Properties, and Synthetic Utility

Executive Summary Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) is a highly versatile, bifunctional aliphatic compound serving as a critical C6 building block in advanced organic synthesis and pharmaceutical drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) is a highly versatile, bifunctional aliphatic compound serving as a critical C6 building block in advanced organic synthesis and pharmaceutical drug development[1]. Featuring both an ester and a terminal aldehyde moiety, this molecule offers orthogonal reactivity that allows chemists to perform selective, sequential modifications. This whitepaper provides an in-depth technical analysis of its molecular architecture, thermochemical profile, synthetic pathways, and the rigorous experimental protocols required for its isolation.

Chemical Structure & Molecular Architecture

The structural identity of methyl 2-methyl-4-oxobutanoate is defined by its butanoate backbone, substituted with a methyl group at the C2 position and terminating in an aldehyde (oxo) group at the C4 position.

  • SMILES: COC(=O)C(C)CC=O

  • Stereochemistry: The molecule possesses a chiral center at the C2 position. Unless synthesized via asymmetric catalysis, it typically exists as a racemic mixture.

  • Bifunctionality: The true synthetic value of this compound lies in its dual functional groups. The terminal aldehyde is highly electrophilic and primed for reductive aminations, Wittig olefinations, or selective oxidations. Conversely, the methyl ester provides a site for controlled hydrolysis, transesterification, or reduction to a primary alcohol, enabling complex molecular assembly without the immediate need for protecting groups.

Physical Properties & Thermochemical Profile

Understanding the physical properties of methyl 2-methyl-4-oxobutanoate is critical for designing safe and effective downstream processing workflows. The compound's thermochemical profile dictates strict handling parameters to prevent degradation[1].

PropertyValue
IUPAC Name Methyl 2-methyl-4-oxobutanoate
CAS Number 13865-21-9[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Boiling Point 70 °C at 12 Torr[1]
Density 1.010 ± 0.06 g/cm³ (Predicted)[1]
Appearance Colourless Oil[1]
Solubility Sparingly in chloroform, slightly in methanol[1]

Causality in Handling: The boiling point of 70 °C at a reduced pressure of 12 Torr is a critical operational parameter[1]. Attempting atmospheric distillation would require temperatures that trigger aldol self-condensation due to the reactive α-hydrogens adjacent to the aldehyde. Furthermore, its classification as a colourless oil that requires storage under an inert atmosphere at 2-8 °C is a direct consequence of the aldehyde's susceptibility to auto-oxidation into a carboxylic acid upon exposure to atmospheric oxygen[1].

Synthetic Pathways & Mechanistic Insights

Methyl 2-methyl-4-oxobutanoate is classically encountered as a product of the rhodium-catalyzed hydroformylation of methyl methacrylate, or as a notable byproduct during the tandem hydroaminomethylation of allyl esters[2][3].

During hydroformylation, synthesis gas (CO and H₂) is added across the double bond of the precursor. The regioselectivity of this reaction is governed by the insertion of the coordinated alkene into the rhodium-hydride bond. An anti-Markovnikov addition yields the target linear aldehyde (methyl 2-methyl-4-oxobutanoate), whereas a Markovnikov addition yields the branched isomer (methyl 2,2-dimethyl-3-oxopropanoate)[4].

G A Methyl Methacrylate (Substrate) B [Rh] Catalyst + CO/H2 (Hydroformylation) A->B Syngas addition C Alkyl-Rhodium Intermediate B->C Hydrometalation D Methyl 2-methyl-4-oxobutanoate (Target Linear Product) C->D Anti-Markovnikov CO insertion E Branched Aldehyde (Byproduct) C->E Markovnikov CO insertion

Caption: Rhodium-catalyzed hydroformylation pathway of methyl methacrylate.

Experimental Workflow: Isolation and Validation Protocol

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for the isolation of methyl 2-methyl-4-oxobutanoate from a crude catalytic mixture.

G Step1 Crude Reaction Mixture Step2 Vacuum Distillation (12 Torr) Step1->Step2 Step3 Fraction Collection (70 °C) Step2->Step3 Step4 Inert Gas Purging (Argon) Step3->Step4 Step5 Storage (2-8 °C) Step4->Step5

Caption: Step-by-step downstream processing and isolation workflow.

Step 1: Reaction Quenching and Catalyst Separation

  • Action: Cool the reaction vessel to room temperature and carefully vent the syngas under a fume hood. Filter the organic mixture through a short pad of silica gel.

  • Causality: Venting removes the reactive atmosphere, halting the catalytic cycle. The silica pad physically strips the homogeneous rhodium catalyst from the organic phase, preventing unwanted reverse-reactions or isomerizations during downstream heating.

  • Validation: The filtrate must transition from a dark catalytic color to a pale yellow or colorless liquid, visually indicating successful rhodium removal.

Step 2: Fractional Vacuum Distillation

  • Action: Subject the crude filtrate to fractional distillation at a precisely controlled reduced pressure of 12 Torr. Collect the fraction boiling at 70 °C[1].

  • Causality: Methyl 2-methyl-4-oxobutanoate is thermally sensitive. Distilling at atmospheric pressure requires excessive heat, triggering degradation. Reducing the pressure to 12 Torr lowers the boiling point to a safe 70 °C, preserving the integrity of the aldehyde.

  • Validation: Monitor the vapor temperature thermocouple. A stable, sustained temperature plateau at exactly 70 °C confirms the elution of the target compound.

Step 3: Spectroscopic Validation (In-Process QC)

  • Action: Analyze the collected fraction via FT-IR and ¹H-NMR spectroscopy.

  • Causality: This step is mandatory to ensure no branched isomer or unreacted starting material has co-distilled with the product.

  • Validation: The FT-IR spectrum must show two distinct carbonyl stretches: an ester C=O at ~1740 cm⁻¹ and an aldehyde C=O at ~1725 cm⁻¹. ¹H-NMR must reveal a distinct aldehyde proton signal near 9.7 ppm.

Step 4: Inert Storage

  • Action: Purge the collection flask with Argon gas and store immediately at 2-8 °C (refrigerator)[1].

  • Causality: Aldehydes are highly susceptible to auto-oxidation into carboxylic acids when exposed to air. Argon, being heavier than air, provides a protective blanket, while the low temperature kinetically suppresses degradation.

  • Validation: Periodic pH checks of an aqueous aliquot; a drop in pH over time indicates unwanted oxidation to the corresponding acid.

Applications in Drug Development

Methyl 2-methyl-4-oxobutanoate is a highly sought-after intermediate for synthesizing 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran (3-methyl-THF)[4]. 3-methyl-THF serves as a critical comonomer for the preparation of specialized polytetrahydrofurans, which are further processed into resilient fibers and polymeric drug-delivery vehicles[4]. Furthermore, the compound is heavily utilized in the preparation of complex amino esters via rhodium-catalyzed tandem hydroaminomethylation, a key reaction in the synthesis of nitrogen-containing active pharmaceutical ingredients (APIs)[2][3].

References

  • ChemicalBook. "methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9." ChemicalBook.1

  • Sigma-Aldrich. "methyl 2-methyl-4-oxobutanoate | 13865-21-9." Merck KGaA. 5

  • ChemicalBook. "methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9 - Usage And Synthesis." ChemicalBook. 2

  • Chikkali, S. H., et al. "Tandem Hydroaminomethylation Reaction to Synthesize Amines from Alkenes." Chemical Reviews, ACS Publications. 3

  • "US5536854A - Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran." Google Patents. 4

Sources

Exploratory

An In-depth Technical Guide to the Formation of Methyl 2-methyl-4-oxobutanoate

Foreword: The Synthetic Challenge and Strategic Approach Methyl 2-methyl-4-oxobutanoate, a γ-keto ester, represents a valuable building block in organic synthesis, particularly in the construction of complex molecules an...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Synthetic Challenge and Strategic Approach

Methyl 2-methyl-4-oxobutanoate, a γ-keto ester, represents a valuable building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems relevant to pharmaceutical and natural product chemistry. Its synthesis, while seemingly straightforward, requires a nuanced understanding of reaction mechanisms to control selectivity and optimize yield. This guide eschews a generic, templated approach, instead focusing on the most plausible and well-documented mechanistic pathway for its formation: the Michael-type conjugate addition. We will delve into the causality behind the strategic choices in this synthetic route, providing a framework for researchers to not only replicate the synthesis but also to adapt and innovate upon it.

The Core Synthesis Strategy: A Michael Addition Approach

The most logical and widely applicable method for the construction of the carbon skeleton of methyl 2-methyl-4-oxobutanoate is the Michael addition , also known as conjugate addition. This powerful carbon-carbon bond-forming reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

For the synthesis of our target molecule, the retrosynthetic analysis points to the disconnection of the C2-C3 bond, identifying methyl propanoate as the precursor to the nucleophilic enolate and an acrylic acid derivative as the electrophilic acceptor.

Retrosynthetic Analysis:

G Target Methyl 2-methyl-4-oxobutanoate Disconnect C2-C3 bond (Michael Addition) Target->Disconnect Precursors Methyl propanoate (Michael Donor) + Methyl acrylate (Michael Acceptor) Disconnect->Precursors

Caption: Retrosynthetic analysis of methyl 2-methyl-4-oxobutanoate via a Michael addition.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of methyl 2-methyl-4-oxobutanoate via the Michael addition of methyl propanoate to methyl acrylate is a base-catalyzed process. The following is a detailed breakdown of the reaction mechanism:

Step 1: Enolate Formation (Deprotonation)

The reaction is initiated by the deprotonation of the α-carbon of methyl propanoate by a suitable base. The choice of base is critical; it must be strong enough to deprotonate the ester but not so strong as to promote self-condensation or other side reactions. Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in their respective alcohol solvents are common choices.

The α-proton of methyl propanoate is acidic (pKa ≈ 25 in DMSO) due to the electron-withdrawing effect of the adjacent carbonyl group. The base abstracts this proton to form a resonance-stabilized enolate ion. This enolate is the key nucleophilic species in the reaction.

Step 2: Nucleophilic Attack (Conjugate Addition)

The newly formed enolate attacks the electrophilic β-carbon of the Michael acceptor, methyl acrylate. The electron-withdrawing ester group of methyl acrylate polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient and susceptible to nucleophilic attack. This is a classic example of a 1,4-conjugate addition. The attack results in the formation of a new carbon-carbon bond and a new enolate intermediate.

Step 3: Protonation

The enolate intermediate formed in the previous step is then protonated by a proton source in the reaction mixture. In this case, the conjugate acid of the base used (e.g., methanol, if sodium methoxide is the base) serves as the proton donor. This step regenerates the carbonyl group and yields the final product, methyl 2-methyl-4-oxobutanoate.

Visualization of the Michael Addition Mechanism:

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation MP Methyl Propanoate Enolate Methyl Propanoate Enolate MP->Enolate Deprotonation Base Base (e.g., MeO⁻) Base->Enolate Intermediate Enolate Intermediate Enolate->Intermediate Conjugate Addition MA Methyl Acrylate MA->Intermediate Product Methyl 2-methyl-4-oxobutanoate Intermediate->Product Protonation ProtonSource Proton Source (e.g., MeOH) ProtonSource->Product

Caption: Step-wise mechanism of the Michael addition for the synthesis of methyl 2-methyl-4-oxobutanoate.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of methyl 2-methyl-4-oxobutanoate via Michael addition. The quantities can be scaled as needed, with appropriate adjustments to reaction time and purification methods.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl propanoate88.11(To be calculated)(To be calculated)
Methyl acrylate86.09(To be calculated)(To be calculated)
Sodium Methoxide54.02(To be calculated)(To be calculated)
Methanol (anhydrous)32.04(To be calculated)-
Diethyl ether (anhydrous)74.12(To be calculated)-
Saturated aq. NH₄Cl-(To be calculated)-
Anhydrous MgSO₄120.37(To be calculated)-

Step-by-Step Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of sodium methoxide in anhydrous methanol. The system is maintained under an inert atmosphere of nitrogen.

  • Addition of Reactants: A solution of methyl propanoate in anhydrous diethyl ether is added dropwise to the stirred solution of sodium methoxide at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the mixture is stirred for a specified time to ensure complete enolate formation.

  • Michael Addition: A solution of methyl acrylate in anhydrous diethyl ether is then added dropwise to the reaction mixture at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure methyl 2-methyl-4-oxobutanoate.

Trustworthiness through Self-Validation:

This protocol incorporates self-validating steps. The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen. The controlled addition of reagents at specific temperatures helps to manage the exothermicity of the reaction and minimize side product formation. Monitoring the reaction progress by chromatography ensures that the reaction is allowed to proceed to completion, maximizing the yield. The aqueous workup and final purification steps are designed to remove unreacted starting materials, byproducts, and the catalyst, ensuring the purity of the final product.

Alternative Synthetic Routes: A Brief Overview

While the Michael addition is a primary route, other methods for the synthesis of γ-keto esters, and by extension, methyl 2-methyl-4-oxobutanoate, are worth noting for their potential advantages in specific contexts.

Hydroformylation of Methyl Methacrylate

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. The hydroformylation of methyl methacrylate could theoretically yield methyl 2-methyl-4-oxobutanoate. However, regioselectivity can be a challenge, with the potential for the formation of the isomeric product, methyl 3-formyl-2-methylpropanoate. The reaction typically requires a transition metal catalyst, such as rhodium or cobalt, and high pressures of carbon monoxide and hydrogen. Recent research has focused on developing catalysts that favor the formation of the linear aldehyde product.[1]

Ozonolysis of an Unsaturated Precursor

Ozonolysis is a powerful method for the oxidative cleavage of alkenes. A potential, albeit less direct, route to methyl 2-methyl-4-oxobutanoate could involve the ozonolysis of a suitable unsaturated precursor, such as methyl 2-methyl-4-pentenoate. The reaction proceeds in two steps: reaction with ozone to form an ozonide, followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) to yield the desired aldehyde.

Ozonolysis Reaction Scheme:

G Precursor Methyl 2-methyl-4-pentenoate Step1 1. O₃ Precursor->Step1 Step2 2. Reductive Workup Step1->Step2 Product Methyl 2-methyl-4-oxobutanoate Step2->Product

Caption: Ozonolysis as a potential route to methyl 2-methyl-4-oxobutanoate.

Conclusion and Future Perspectives

The Michael addition stands as a robust and well-understood method for the synthesis of methyl 2-methyl-4-oxobutanoate. Its mechanism provides a clear roadmap for controlling the reaction and optimizing for yield and purity. While alternative methods like hydroformylation and ozonolysis exist, they often present challenges in selectivity and require more specialized conditions.

For drug development professionals and researchers, a deep understanding of the Michael addition mechanism is paramount. It allows for the rational design of synthetic routes to analogs of methyl 2-methyl-4-oxobutanoate, which may be crucial for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the development of more efficient and stereoselective catalytic systems for Michael-type additions, enabling the synthesis of chiral γ-keto esters with high enantiopurity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. [Link]

Sources

Foundational

Toxicological Profiling and Safety Assessment (MSDS) of Methyl 2-methyl-4-oxobutanoate in Drug Development

Executive Summary In modern drug development, the identification and toxicological profiling of synthetic intermediates and byproducts are as critical as the evaluation of the active pharmaceutical ingredient (API) itsel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the identification and toxicological profiling of synthetic intermediates and byproducts are as critical as the evaluation of the active pharmaceutical ingredient (API) itself. Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) is a bifunctional organic compound frequently encountered as a byproduct in the synthesis of amino esters via rhodium-catalyzed tandem hydroaminomethylation of allyl esters and secondary amines/anilines[]. Due to its dual reactivity—housing both an electrophilic aldehyde and a hydrolyzable methyl ester—it presents unique toxicological challenges.

This whitepaper provides an in-depth, mechanistic analysis of the safety profile of methyl 2-methyl-4-oxobutanoate. Designed for researchers and drug development professionals, it outlines the physicochemical hazards, delineates the molecular mechanisms of its toxicity, and establishes self-validating in vitro assessment protocols to quantify its risk as a residual impurity.

Physicochemical Profile and GHS Hazard Classifications

Understanding the baseline physical properties and regulatory hazard classifications is the first step in designing safe handling and experimental protocols. The quantitative data and Global Harmonized System (GHS) classifications for methyl 2-methyl-4-oxobutanoate are summarized below[2][3].

Property / ClassificationValue / Hazard CodeDescription & Implications
CAS Number 13865-21-9Primary identifier for regulatory tracking[2].
Molecular Formula C₆H₁₀O₃Aliphatic chain with ester and aldehyde functional groups[3].
Molecular Weight 130.14 g/mol Low molecular weight facilitates rapid membrane permeation[3].
Flammability Flam. Liq. 4 (H227)Combustible liquid; requires strict ignition control during synthesis[2].
Skin Toxicity Skin Irrit. 2 (H315)Causes localized skin irritation upon dermal contact[2].
Eye Toxicity Eye Irrit. 2A (H319)Causes serious eye irritation; risk of corneal damage[2].
Systemic Toxicity STOT SE 3 (H336)May cause drowsiness or dizziness via central nervous system (CNS) depression[2].

Mechanistic Toxicology: The Dual-Pharmacophore Hazard

To move beyond basic hazard codes, we must understand the causality of toxicity at the molecular level. The toxicity of methyl 2-methyl-4-oxobutanoate is driven by its two distinct functional groups:

  • The Aldehyde Moiety (Electrophilic Attack): Aldehydes are highly reactive electrophiles. In biological systems, they undergo nucleophilic attack by primary amines (e.g., lysine residues in proteins) to form Schiff bases, or by thiols (e.g., glutathione) via Michael addition. This depletes cellular antioxidants, inducing oxidative stress and triggering inflammatory cascades that manifest as tissue irritation.

  • The Ester Moiety (Enzymatic Hydrolysis): Upon permeating the skin or ocular mucosa, the methyl ester is rapidly cleaved by ubiquitous tissue carboxylesterases. This hydrolysis yields 2-methyl-4-oxobutanoic acid and methanol. The localized drop in microenvironmental pH directly correlates with the observed Skin Irrit. 2 and Eye Irrit. 2A classifications[2]. Furthermore, the compound's lipophilicity allows it to cross the blood-brain barrier, where the aldehyde's mild neurotoxic effects lead to CNS depression (STOT SE 3 )[2].

ToxicityPathway Compound Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) Aldehyde Aldehyde Moiety (Electrophilic) Compound->Aldehyde Ester Ester Moiety (Hydrolyzable) Compound->Ester Adducts Protein/DNA Adduct Formation (Schiff Base/Michael Addition) Aldehyde->Adducts Nucleophilic attack Hydrolysis Enzymatic Hydrolysis (Carboxylesterases) Ester->Hydrolysis OxStress Oxidative Stress & Glutathione Depletion Adducts->OxStress Acid 2-Methyl-4-oxobutanoic Acid (Local pH Drop) Hydrolysis->Acid Irritation Tissue Irritation & CNS Depression (STOT SE 3) OxStress->Irritation Acid->Irritation Acidic microenvironment

Figure 1. Proposed mechanistic pathway for the toxicological effects of methyl 2-methyl-4-oxobutanoate.

In Vitro Toxicity Assessment Workflow

When methyl 2-methyl-4-oxobutanoate is identified as a residual impurity in an API batch, its toxicity threshold must be established. A systems toxicology approach using in vitro assays is required to bridge the gap between chemical detection and biological risk assessment[4].

ToxicityWorkflow Start API Impurity Profiling (Identify CAS: 13865-21-9) CellCulture 2D/3D Cell Culture Models (e.g., HepG2, Corneal Epi) Start->CellCulture CytoAssay Cytotoxicity Assessment (LDH Release Assay) CellCulture->CytoAssay Dose-response setup GenoAssay Genotoxicity Assessment (Alkaline Comet Assay) CellCulture->GenoAssay Sub-lethal dosing DataAnalysis High-Content Data Analysis (IC50, DNA Fragmentation %) CytoAssay->DataAnalysis GenoAssay->DataAnalysis Decision Safety Threshold Validation (Go/No-Go Decision) DataAnalysis->Decision Risk Assessment

Figure 2. In vitro toxicity assessment workflow for evaluating residual impurity limits in drug development.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be a self-validating system. The following protocols are engineered specifically to account for the chemical reactivity of methyl 2-methyl-4-oxobutanoate.

Protocol 1: Cytotoxicity Assessment via LDH Release Assay

Causality & Rationale: Why choose LDH over the standard MTT assay? Aldehydes are highly reductive and can chemically reduce tetrazolium salts (MTT) into formazan in the absence of living cells, leading to false-positive viability readings. The Lactate Dehydrogenase (LDH) release assay measures membrane integrity independently of cellular metabolism, making it the scientifically rigorous choice[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed human hepatoma cells (HepG2) in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dose Preparation: Prepare dose-response concentrations of the compound (e.g., 1 µM to 10 mM) in serum-free media. Expert Insight: Serum contains esterases that will prematurely degrade the compound before it reaches the cells[5].

  • Treatment & Controls: Treat cells for 24 hours.

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 1% Triton X-100 (induces 100% lysis).

    • Self-Validation Control (Compound Interference): Cell-free media + highest compound dose + purified LDH enzyme. This proves the aldehyde does not directly inhibit the reporter enzyme.

  • Assay Execution: Transfer 50 µL of supernatant to a new plate. Add 50 µL of LDH reaction mix. Incubate for 30 minutes in the dark at room temperature.

  • Quantification: Measure absorbance at 490 nm. Calculate % cytotoxicity relative to the positive control.

Protocol 2: Genotoxicity Assessment via Alkaline Comet Assay

Causality & Rationale: Aldehydes are notorious for causing DNA cross-linking and single-strand breaks. The alkaline comet assay (pH > 13) unwinds the DNA helix, allowing fragmented DNA to migrate during electrophoresis, creating a highly sensitive readout for genotoxicity[6].

Step-by-Step Methodology:

  • Sub-lethal Exposure: Expose target cells to sub-lethal concentrations (determined via Protocol 1; viability must remain >70%) for 4 hours. Expert Insight: If viability drops below 70%, DNA fragmentation is likely a secondary artifact of necrosis, invalidating the genotoxicity data.

  • Cell Harvesting: Harvest cells and embed them in 1% low-melting-point agarose on frosted glass slides.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100) for 1 hour at 4°C to remove membranes and histones.

  • Alkaline Unwinding: Incubate slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes[6].

  • Electrophoresis: Run at 25 V, 300 mA for 20 minutes to draw fragmented DNA toward the anode.

  • Analysis: Neutralize slides, stain with SYBR Gold, and analyze via fluorescence microscopy. Quantify the "% Tail DNA" using automated image analysis software.

Standard Operating Procedure (SOP): Safe Handling & Exposure Control

To mitigate the risks associated with the compound's GHS classifications (H227, H315, H319, H336), laboratory personnel must adhere to the following SOP:

  • Engineering Controls: Handle the compound exclusively within a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood. This prevents inhalation of vapors that cause CNS depression (STOT SE 3)[2].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves (minimum 0.4 mm thickness). Standard latex is highly permeable to esters.

    • Eye Protection: Splash-proof chemical goggles are mandatory due to the severe eye irritation risk (Eye Irrit. 2A)[2].

    • Body: Flame-resistant lab coat (Flam. Liq. 4).

  • Storage: Store in a sealed, light-resistant container at 2-8°C (Cold-chain recommended)[7]. Refrigeration prevents the spontaneous oxidation of the aldehyde moiety into a carboxylic acid. Keep strictly isolated from strong oxidizing agents and bases.

  • Spill Mitigation: In the event of a spill, absorb the liquid with inert materials (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust due to the H227 classification. Clean the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any residual acid formed by ester hydrolysis.

References

  • NextSDS. "methyl 2-methyl-4-oxobutanoate — Chemical Substance Information". NextSDS Substance Database.
  • BOC Sciences. "CAS 13865-21-9 (Methyl 2-Methyl-4-oxobutanoate (Technical)". BOC Sciences.
  • ChemicalBook. "methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9". ChemicalBook.
  • BLD Pharm. "13865-21-9 | Methyl 2-methyl-4-oxobutanoate". BLD Pharm.
  • NIH PMC. "A framework for in vitro systems toxicology assessment of e-liquids". PMC.
  • MDPI. "The Evolution of In Vitro Toxicity Assessment Methods for Oral Cavity Tissues—From 2D Cell Cultures to Organ-on-a-Chip". Toxics 2025.
  • ResearchGate. "In Vitro Methodologies for Toxicological Assessment of Drug Delivery Nanocarriers".

Sources

Exploratory

Methyl 2-Methyl-4-Oxobutanoate Derivatives: A Comprehensive Technical Guide on Synthesis, Mechanics, and Applications

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Core Mechanics Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9), frequently referred to in literature as methyl 3-formyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Mechanics

Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9), frequently referred to in literature as methyl 3-formyl-2-methylpropionate, is a highly versatile bifunctional aliphatic compound[1]. Featuring both an ester (methoxycarbonyl) and a terminal aldehyde (formyl) group separated by a chiral alpha-methyl center, this molecule serves as a critical lynchpin in both pharmaceutical drug development and advanced polymer synthesis[2].

As a Senior Application Scientist, I emphasize that understanding the causality behind this molecule's reactivity is paramount for successful application. The electrophilic nature of the terminal aldehyde makes it highly susceptible to nucleophilic attack and reductive amination, while the ester group provides a stable handle for subsequent saponification or high-pressure reduction. Furthermore, the alpha-methyl group introduces a stereocenter, making its derivatives highly sought-after chiral building blocks for asymmetric synthesis[3].

Synthesis Pathways: Causality and Catalyst Selection

The synthesis of methyl 2-methyl-4-oxobutanoate derivatives relies heavily on transition-metal catalysis to ensure high regioselectivity and yield[4].

Hydroformylation of Methyl Methacrylate

The most direct and industrially relevant route is the hydroformylation of methyl methacrylate[4]. Utilizing a rhodium or cobalt catalyst under syngas ( CO+H2​ ), the formyl group is selectively added to the terminal carbon.

  • Causality in Catalyst Choice: The choice of a rhodium-based catalyst over cobalt often yields higher regioselectivity for the linear aldehyde derivative, minimizing unwanted branched byproducts[4].

Rhodium-Catalyzed Tandem Hydroaminomethylation

In complex drug development workflows, methyl 2-methyl-4-oxobutanoate is frequently encountered as a key byproduct during the preparation of amino esters via the5 and secondary amines or anilines[5].

SynthesisPathways A Methyl Methacrylate C Rh/Co Catalyzed Hydroformylation A->C B Syngas (CO + H2) B->C D Methyl 2-methyl-4-oxobutanoate (Target Intermediate) C->D High Regioselectivity E Allyl Esters + Secondary Amines F Rh-Catalyzed Tandem Hydroaminomethylation E->F F->D Byproduct Pathway G Amino Esters (Primary Product) F->G Main Reaction

Fig 1: Primary synthesis pathways for methyl 2-methyl-4-oxobutanoate.

Downstream Applications: From Polymers to Pharmaceuticals

Precursor to 2-Methyl-1,4-butanediol and 3-Methyl-THF

A major industrial application of methyl 3-formyl-2-methylpropionate is its catalytic hydrogenation to 2-methyl-1,4-butanediol[6]. This diol is a crucial monomer for synthesizing polyethers and polyesters. Subsequent acid-catalyzed cyclization yields 3-methyltetrahydrofuran (3-methyl-THF), a comonomer used extensively in the preparation of resilient fibers (polytetrahydrofurans)[6].

Chiral Building Blocks in Drug Development

The alpha-methyl group provides a stereocenter that is highly valuable in asymmetric synthesis. Derivatives such as (R)-4-Methoxy-2-methyl-4-oxobutanoic acid[3] and methyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate[7] are utilized as chiral building blocks to construct complex active pharmaceutical ingredients (APIs).

DownstreamApplications A Methyl 2-methyl-4-oxobutanoate B Catalytic Hydrogenation (Cu/Re/Co, 150-250°C) A->B F Chiral Resolution & Derivatization A->F C 2-Methyl-1,4-butanediol B->C D Acidic Catalysis C->D I Polyesters & Polyethers C->I E 3-Methyltetrahydrofuran (3-Methyl-THF) D->E J Resilient Fibers E->J G (R)-4-Methoxy-2-methyl- 4-oxobutanoic acid F->G H Asymmetric APIs (Drug Development) G->H

Fig 2: Downstream applications in polymer science and drug development.

Experimental Protocols: Self-Validating Workflows

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific parameters are chosen, moving beyond mere instruction to true methodological understanding[4].

Protocol 1: Catalytic Hydrogenation to 2-Methyl-1,4-butanediol

Objective: Reduce both the aldehyde and ester functionalities without cleaving the carbon backbone. Causality: High pressure (200 bar) and temperature (200°C) are required to fully reduce the ester group, which is significantly less reactive than the aldehyde. Copper or Group 7-10 metals (e.g., Cobalt, Rhenium) are selected to prevent over-reduction to hydrocarbons[4].

  • Preparation: Dissolve methyl 3-formyl-2-methylpropionate in ethanol to create a 20% strength by weight solution.

    • Reasoning: Ethanol acts as a protic solvent that stabilizes the transition states during hydrogenation and ensures homogeneous catalyst interaction.

  • Reactor Setup: Load a tube reactor (e.g., length 20 cm, diameter 16 mm) with 30 ml of Copper/Cobalt catalyst chips (2.5 to 4 mm)[4].

  • Reaction Execution: Introduce the solution continuously using a descending (trickle-bed) procedure. Feed hydrogen gas at 100 L/hr (standard conditions) while maintaining a reactor pressure of 200 bar and a temperature of 200°C[4].

  • Validation: Analyze the liquid discharge via Gas Chromatography (GC). A successful run should self-validate by showing >95% conversion to 2-methyl-1,4-butanediol with minimal acetal byproducts.

Protocol 2: Acid-Catalyzed Cyclization to 3-Methyl-THF

Objective: Dehydrate 2-methyl-1,4-butanediol to form a substituted tetrahydrofuran ring. Causality: The use of an acidic component at elevated temperatures drives the intramolecular nucleophilic attack of the hydroxyl group, releasing water as a stable leaving group[6].

  • Catalyst Loading: Utilize a solid Lewis acid or a mixed metal oxide catalyst containing an acidic component.

  • Thermal Activation: Maintain the reaction temperature strictly between 150°C and 250°C[6].

    • Reasoning: High temperatures and low catalyst space velocities thermodynamically favor the cyclization over intermolecular etherification.

  • Validation: Monitor the continuous distillation of the azeotropic 3-methyl-THF/water mixture. Purify via fractional distillation and confirm the ring structure via 1H -NMR.

Quantitative Data Summaries

The following table summarizes the key physical properties and process parameters for methyl 2-methyl-4-oxobutanoate and its derivatives, providing a quick reference for experimental design[1][4][5].

Parameter / PropertyValue / DescriptionCausality / Relevance
CAS Number 13865-21-9Unique identifier for procurement and safety tracking.
Molecular Formula C6H10O3Dictates mass balance in stoichiometric calculations.
Molecular Weight 130.14 g/mol Used for precise molarity and yield determinations.
Boiling Point ~70 °C (at 12 Torr)Requires vacuum distillation to prevent thermal degradation during purification.
Hydrogenation Temp. 150°C - 250°CEssential kinetic energy threshold for ester reduction.
Hydrogenation Pressure 50 - 300 bar (Optimal: 200 bar)High pressure shifts equilibrium toward the fully reduced diol.

Conclusion

Methyl 2-methyl-4-oxobutanoate is a highly structural intermediate whose bifunctionality and chirality unlock critical pathways in both material science and pharmacology. By strictly controlling the catalytic environments—leveraging specific transition metals and precise thermodynamic conditions—researchers can reliably direct its conversion into high-value pharmaceutical building blocks or resilient polymer precursors.

References

  • US Patent 5,536,854. "Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran." Google Patents.
  • ChemicalBook. "methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9." ChemicalBook.
  • BLD Pharm. "13865-21-9 | Methyl 2-methyl-4-oxobutanoate." BLD Pharm.
  • PubChemLite. "Methyl 2-methyl-4-oxobutanoate (C6H10O3)." University of Luxembourg.

Sources

Foundational

Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-Methyl-4-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-methyl-4-oxobutanoate is a keto-ester of interest in various chemical and pharmaceutical research areas. Understanding its molecular s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-4-oxobutanoate is a keto-ester of interest in various chemical and pharmaceutical research areas. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its unambiguous identification and characterization in complex matrices. This in-depth technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-methyl-4-oxobutanoate. As a Senior Application Scientist, this guide synthesizes established principles of mass spectrometry with practical insights to offer a robust framework for the analysis of this and similar molecules. The fragmentation pathways described herein are predicted based on well-documented fragmentation mechanisms for esters and ketones.

Predicted Key Fragment Ions in the Electron Ionization Mass Spectrum

The following table summarizes the major predicted fragment ions for methyl 2-methyl-4-oxobutanoate upon electron ionization. The molecular weight of methyl 2-methyl-4-oxobutanoate (C₆H₁₀O₃) is 130.14 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 130, although its intensity may be low.

m/zProposed StructureFragmentation Pathway
130[C₆H₁₀O₃]⁺˙Molecular Ion
115[C₅H₇O₃]⁺Loss of ∙CH₃
99[C₅H₇O₂]⁺Loss of ∙OCH₃
88[C₄H₈O₂]⁺˙McLafferty Rearrangement
71[C₄H₇O]⁺α-Cleavage (loss of ∙COOCH₃)
59[CH₃OCO]⁺α-Cleavage
43[CH₃CO]⁺α-Cleavage (base peak)

Major Predicted Fragmentation Pathways

The fragmentation of methyl 2-methyl-4-oxobutanoate under electron ionization is primarily governed by the presence of the ester and ketone functional groups. The most likely fragmentation pathways are α-cleavage and the McLafferty rearrangement.[1][2]

α-Cleavage

Alpha-cleavage, the cleavage of a bond adjacent to a functional group, is a dominant fragmentation pathway for both ketones and esters.[3][4] For methyl 2-methyl-4-oxobutanoate, several α-cleavage reactions are predicted:

  • Cleavage adjacent to the ketone carbonyl: The bond between C4 and C3 can cleave, but the most favorable α-cleavage for ketones is the loss of the larger alkyl group. However, the most significant cleavage is expected at the C2-C3 bond, leading to the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43 . This ion is predicted to be the base peak in the spectrum due to its resonance stabilization. The other fragment from this cleavage would be [CH₃OOCCH(CH₃)]∙.

  • Cleavage adjacent to the ester carbonyl:

    • Loss of the methoxy group (∙OCH₃) results in an acylium ion at m/z 99 .

    • Loss of the entire methoxycarbonyl group (∙COOCH₃) leads to a fragment at m/z 71 .

    • Cleavage of the C-O bond can result in the formation of the methoxycarbonyl cation ([CH₃OCO]⁺) at m/z 59 .

G cluster_alpha α-Cleavage Pathways mol [C₆H₁₀O₃]⁺˙ (m/z 130) frag43 [CH₃CO]⁺ (m/z 43) mol->frag43 Loss of ∙C₄H₇O₂ frag99 [C₅H₇O₂]⁺ (m/z 99) mol->frag99 Loss of ∙OCH₃ frag71 [C₄H₇O]⁺ (m/z 71) mol->frag71 Loss of ∙COOCH₃ frag59 [CH₃OCO]⁺ (m/z 59) mol->frag59 Loss of ∙C₃H₅O

Caption: Predicted α-cleavage fragmentation pathways of methyl 2-methyl-4-oxobutanoate.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen atom.[5][6] In methyl 2-methyl-4-oxobutanoate, the ketone carbonyl at C4 can abstract a hydrogen atom from the C2 methyl group. This rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene (in this case, likely an allene or propyne derivative due to the subsequent rearrangement of the enol) and the formation of a radical cation.

Specifically, the γ-hydrogen on the methyl group at the C2 position is transferred to the keto-carbonyl oxygen. This is followed by the cleavage of the C2-C3 bond, resulting in the formation of a neutral molecule (C₂H₂O) and a radical cation of methyl 2-butenoate enol form at m/z 88 . This is a common and diagnostic fragmentation for methyl esters.[3][7]

G mol Methyl 2-methyl-4-oxobutanoate [C₆H₁₀O₃]⁺˙ (m/z 130) rearrangement Six-membered Transition State mol->rearrangement γ-H transfer products Fragments rearrangement->products ion88 [C₄H₈O₂]⁺˙ (m/z 88) products->ion88 neutral Neutral Loss (C₂H₂O) products->neutral

Caption: Proposed McLafferty rearrangement pathway for methyl 2-methyl-4-oxobutanoate.

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of methyl 2-methyl-4-oxobutanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare a stock solution of methyl 2-methyl-4-oxobutanoate in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Sample Extraction (from a matrix): For biological or environmental samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering matrix components.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

G cluster_workflow GC-MS Analysis Workflow sample_prep 1. Sample Preparation (Dilution/Extraction) injection 2. GC Injection sample_prep->injection separation 3. Chromatographic Separation injection->separation ionization 4. EI Ionization (70 eV) separation->ionization analysis 5. Mass Analysis (Quadrupole) ionization->analysis detection 6. Detection & Spectrum Generation analysis->detection

Caption: General experimental workflow for the GC-MS analysis of methyl 2-methyl-4-oxobutanoate.

Data Interpretation and Trustworthiness

The identification of methyl 2-methyl-4-oxobutanoate in a sample relies on a combination of its retention time from the GC and the fragmentation pattern from the MS. The protocol described is a self-validating system:

  • Retention Time: The time it takes for the analyte to elute from the GC column provides a high degree of specificity. This should be confirmed by running an authentic standard under the same conditions.

  • Fragmentation Pattern: The presence of the predicted key fragment ions (especially the base peak at m/z 43 and the McLafferty rearrangement ion at m/z 88) provides structural confirmation. The relative abundances of these ions should be consistent between the sample and the standard.

By correlating the retention time and the mass spectrum with those of a known standard, a high level of confidence in the identification of methyl 2-methyl-4-oxobutanoate can be achieved.

References

  • PubMed. (1996). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters. J Pharm Biomed Anal., 14(8-10), 1031-5.
  • ResearchGate. The McLafferty rearrangement: A personal recollection.
  • Science Ready.
  • PubMed. (1998). Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters. J Am Soc Mass Spectrom., 9(12), 1274-84.
  • Taylor & Francis Online. McLafferty rearrangement – Knowledge and References.
  • Whitman College. GCMS Section 6.
  • University of California, Davis.
  • ACS Publications. (1966). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 38(11), 1541–1546.
  • BenchChem.
  • Royal Society of Chemistry. (2024).
  • ResearchGate. (1972). Mass Spectra of β-Keto Esters.
  • PubChem.
  • BenchChem.
  • University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
  • AIP Publishing. (2021). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups.
  • Freie Universität Berlin. (2022). Complementary Mass Spectral Analysis of Isomeric O-bearing Organic Compounds and Fragmentation Differences through Analog Techni. The Planetary Science Journal, 3(11).
  • ResearchGate. (2019).
  • University of Michigan.
  • Chemistry LibreTexts. (2023).
  • Chemguide.
  • NIST WebBook. 2-Oxetanone, 4-methyl-.
  • U.S. Environmental Protection Agency. Ethyl 2-(methoxymethyl)
  • NIST WebBook. 2-Oxetanone, 4-methyl-.
  • NIST WebBook. Butanoic acid, 2-methyl-, 2-methylbutyl ester.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocol for (S)-Methyl 2-methyl-4-oxobutanoate via Organocatalytic Hydride Reduction

Strategic Context & Executive Summary The synthesis of chiral 1,4-dicarbonyl building blocks, such as (S)-methyl 2-methyl-4-oxobutanoate, is a critical operation in the development of complex pharmaceuticals and natural...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Executive Summary

The synthesis of chiral 1,4-dicarbonyl building blocks, such as (S)-methyl 2-methyl-4-oxobutanoate, is a critical operation in the development of complex pharmaceuticals and natural products. Historically, the asymmetric reduction of geometrically pure enals relied heavily on transition-metal catalysis, which often required high-pressure hydrogen gas and expensive, toxic metals.

The advent of iminium catalysis has provided a highly robust, metal-free alternative. This application note details the enantioselective organocatalytic hydride reduction (EOHR) protocol pioneered by the MacMillan laboratory[1]. By utilizing a chiral imidazolidinone catalyst and an ethyl Hantzsch ester as a mild hydride source, this protocol delivers the target aliphatic aldehyde with exceptional enantiomeric excess (91% ee) and high yield (83%)[2]. Crucially, this method accelerates E/Z isomerization prior to reduction, allowing researchers to use geometrically impure starting materials—a massive operational advantage in scale-up synthesis[3].

Mechanistic Framework

The reaction operates via a LUMO-lowering iminium activation strategy[3]. The chiral secondary amine catalyst condenses with the α,β-unsaturated aldehyde ((E)-methyl 3-formyl-2-methylacrylate) to form an electrophilic iminium ion. The bulky tert-butyl architecture of the imidazolidinone catalyst effectively shields one enantioface of the substrate[4]. Subsequent conjugate addition of a hydride from the Hantzsch ester occurs with high stereocontrol. Hydrolysis of the resulting enamine releases the enantioenriched product and regenerates the catalyst[1].

Mechanism Substrate Enal Substrate (E)-methyl 3-formyl-2-methylacrylate Iminium Iminium Ion Intermediate (LUMO Lowered, Face Shielded) Substrate->Iminium + Catalyst - H2O Catalyst MacMillan Catalyst (Imidazolidinone • TCA) Catalyst->Iminium Enamine Enamine Intermediate (Stereocenter Formed) Iminium->Enamine Hydride Transfer (Enantioselective) Hantzsch Ethyl Hantzsch Ester (Hydride Donor) Hantzsch->Enamine [H-] Enamine->Catalyst Catalyst Regeneration Product (S)-methyl 2-methyl-4-oxobutanoate (Target Product) Enamine->Product + H2O Hydrolysis

Caption: Catalytic cycle of the enantioselective organocatalytic hydride reduction.

Experimental Protocol

Workflow Step1 Step 1: Catalyst Prep Mix Imidazolidinone & TCA in CHCl3 Step2 Step 2: Activation Add Enal Substrate Cool to -30 °C Step1->Step2 Step3 Step 3: Reduction Add Hantzsch Ester Stir for 26 h Step2->Step3 Step4 Step 4: Quench & Workup Filter, Wash, Extract Dry over MgSO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (5% Et2O/Pentane) Step4->Step5

Caption: Experimental workflow for the enantioselective synthesis of (S)-methyl 2-methyl-4-oxobutanoate.

Materials & Reagents
  • Substrate : (E)-methyl 3-formyl-2-methylacrylate (100 mg, 0.781 mmol)[2]

  • Catalyst : (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (10 mol%)

  • Co-catalyst : Trichloroacetic acid (TCA, 10 mol%)

  • Hydride Donor : Ethyl Hantzsch ester (diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, 1.2 equiv)[4]

  • Solvent : Chloroform (CHCl₃), anhydrous

  • Internal Standard : Benzyl methyl ether (BnOMe) for NMR yield determination[2]

Step-by-Step Methodology
  • Catalyst Preparation : To an oven-dried, argon-purged reaction vial equipped with a magnetic stir bar, add the (2S,5S)-imidazolidinone catalyst (10 mol%) and trichloroacetic acid (TCA, 10 mol%). Dissolve the mixture in anhydrous CHCl₃ (to achieve a 0.3 M substrate concentration).

  • Substrate Addition & Activation : Cool the homogeneous catalyst solution to -30 °C using a cryocooler or dry ice/acetone bath. Add the enal substrate, (E)-methyl 3-formyl-2-methylacrylate (100 mg, 0.781 mmol), dropwise. Stir for 5 minutes to allow iminium ion equilibration.

  • Hydride Transfer : Add the ethyl Hantzsch ester (1.2 equiv) in one portion. The reaction mixture will initially appear bright yellow due to the Hantzsch ester.

  • Self-Validating Monitoring : Stir the reaction at -30 °C for 26 hours. Self-validation cue: The consumption of the bright yellow Hantzsch ester and the formation of the pale/colorless oxidized pyridine byproduct serves as a visual indicator of reaction progress. Confirm completion via TLC (UV active starting material disappears).

  • Workup : Quench the reaction by passing the cold mixture directly through a short pad of silica gel, eluting generously with diethyl ether (Et₂O) to remove the bulk of the catalyst and pyridine salts. Concentrate the filtrate in vacuo.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of 5% Et₂O in pentane to afford the pure (S)-methyl 2-methyl-4-oxobutanoate as a colorless oil[2].

Analytical Characterization
  • Yield Determination : 83% yield. Can be determined via ¹H NMR of the crude mixture using BnOMe as an internal standard prior to chromatography[2].

  • Enantiomeric Excess (ee) : 91% ee. Determine the enantiomeric ratio by chiral Gas Liquid Chromatography (GLC) using a Bodman Chiraldex β-DM column (or equivalent)[2].

Quantitative Data Summary

The following table summarizes the optimization data that led to the finalized protocol, demonstrating the superiority of the selected reagents[1].

Catalyst SystemHydride DonorSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-ProlineEthyl HantzschCHCl₃23<10ND
Imidazolidinone 1 • TFAEthyl HantzschCHCl₃-307585
Imidazolidinone 2 • TCANADHCHCl₃-300ND
Imidazolidinone 2 • TCAN-BenzylnicotinamideCHCl₃-306588
Imidazolidinone 2 • TCA Ethyl Hantzsch CHCl₃ -30 83 91

(Note: Imidazolidinone 2 refers to the (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one catalyst).

Causality & Expert Insights

  • Why the Hantzsch Ester? Unlike highly reactive metal hydrides (e.g., LiAlH₄, NaBH₄) which would indiscriminately reduce the aldehyde and ester moieties, the Hantzsch ester is a mild, biomimetic hydride donor. It perfectly matches the electrophilicity of the transient iminium ion, ensuring exclusive 1,4-conjugate reduction without over-reducing the resulting aldehyde[4].

  • The Role of Trichloroacetic Acid (TCA) : The acid co-catalyst is non-negotiable. It protonates the intermediate hemiaminal, facilitating the loss of water to form the active iminium species. TCA is chosen because its pKa perfectly balances iminium formation without excessively protonating the Hantzsch ester or triggering background racemic reduction pathways[1].

  • Stereoconvergence via E/Z Isomerization : A remarkable, field-defining feature of this protocol is that the catalyst accelerates E/Z isomerization of the enal faster than the reduction step. This means researchers do not need to rigorously purify the starting enal to a single geometric isomer; the reaction will funnel mixed isomers into the highly stereocontrolled E-olefin reduction pathway[1],[3].

  • Temperature Control : Operating at -30 °C is the "Goldilocks" zone. It is cold enough to maximize the enantiofacial discrimination of the bulky tert-butyl group on the catalyst, yet warm enough to maintain viable reaction kinetics over a 26-hour period[1].

References

  • Enantioselective Organocatalytic Hydride Reduction - Supporting Information Source: California Institute of Technology / Journal of the American Chemical Society URL
  • Enantioselective Organocatalytic Hydride Reduction Source: MacMillan Group / Princeton University URL
  • Enantioselective Organocatalytic Hydride Reduction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Source: National Institutes of Health (NIH)

Sources

Application

Use of methyl 2-methyl-4-oxobutanoate as a precursor in organic synthesis

Application Note: Methyl 2-Methyl-4-oxobutanoate as a Key C5 Precursor in Organic Synthesis Executive Summary Methyl 2-methyl-4-oxobutanoate (also known as methyl β -formylisobutyrate or methyl 3-formyl-2-methylpropionat...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-Methyl-4-oxobutanoate as a Key C5 Precursor in Organic Synthesis

Executive Summary

Methyl 2-methyl-4-oxobutanoate (also known as methyl β -formylisobutyrate or methyl 3-formyl-2-methylpropionate) is a highly versatile, bifunctional C5 building block. Featuring both an aldehyde and an ester moiety, it serves as a critical junction in organic synthesis. It is the primary precursor for the industrial production of 2-methyl-1,4-butanediol (a polymer building block) and 3-methyltetrahydrofuran (3-methyl-THF, a comonomer for resilient fibers). Furthermore, its C2 stereocenter makes it a highly sought-after intermediate in the asymmetric synthesis of chiral pharmaceuticals, including captopril analogs and modified Mosher's acids.

This guide details the mechanistic causality, regioselective upstream synthesis, and downstream conversion protocols for this essential precursor.

Upstream Synthesis: Regioselective Hydroformylation of Methyl Methacrylate

The industrial and laboratory-scale synthesis of methyl 2-methyl-4-oxobutanoate relies on the hydroformylation of methyl methacrylate (MMA) using syngas ( CO/H2​ ). Because MMA is an unsymmetrical, 1,1-disubstituted alkene, hydrometalation can occur at either the terminal or internal carbon, leading to two distinct isomers:

  • β -formyl isomer (Target): Methyl 2-methyl-4-oxobutanoate (Anti-Markovnikov addition).

  • α -formyl isomer (Byproduct): Methyl 2,2-dimethyl-3-oxopropanoate (Markovnikov addition).

The Causality of Regiocontrol: The regioselectivity is heavily dictated by temperature and ligand sterics. At lower temperatures (e.g., 80 °C), the reaction is under kinetic control. The internal tertiary alkyl-Rhodium intermediate is stabilized by the adjacent ester carbonyl oxygen coordinating to the Rh center, leading to an 85% preference for the unwanted α -formyl byproduct. However, at elevated temperatures (150 °C), the reaction shifts to thermodynamic control. The sterically hindered tertiary alkyl-Rh species becomes less favorable, and the less hindered primary alkyl-Rh intermediate dominates, yielding up to 87% of the desired β -formyl target .

Regioselectivity MMA Methyl Methacrylate (MMA) Rh Rh Catalyst + Syngas [Hydrometalation] MMA->Rh Beta β-Formyl Isomer (Target) Methyl 2-methyl-4-oxobutanoate Rh->Beta High Temp (150°C) Thermodynamic Control Alpha α-Formyl Isomer (Byproduct) Methyl 2,2-dimethyl-3-oxopropanoate Rh->Alpha Low Temp (80°C) Kinetic Control

Fig 1. Temperature-dependent regioselective pathways in the hydroformylation of MMA.
Protocol 1: High-Temperature Rh-Catalyzed Hydroformylation

This protocol is designed to maximize the β -formyl isomer.

  • Preparation: In a rigorously inert, high-pressure Parr reactor, dissolve Rh(acac)(CO)2​ (0.1 mol%) and triphenyl phosphite ( P(OPh)3​ , L/Rh ratio of 6:1) in anhydrous toluene.

  • Substrate Addition: Introduce methyl methacrylate (1.0 equivalent). Seal the reactor and purge three times with Argon, followed by two purges with 1:1 CO/H2​ (syngas).

  • Pressurization & Heating: Pressurize the reactor to 1000 psi with syngas. Heat the reaction mixture to 150 °C. Rationale: The high pressure prevents the dissociation of CO from the Rh complex, while the 150 °C temperature ensures thermodynamic control favors the terminal carbon insertion.

  • Self-Validating Checkpoint: Monitor the reaction via in situ FTIR or by withdrawing aliquots. The reaction is complete when the MMA C=C stretch at 1635 cm⁻¹ is entirely depleted and a new aldehyde C=O stretch appears at 1725 cm⁻¹.

  • Purification: Cool to room temperature, vent the syngas safely, and purify via fractional distillation. Validate regioselectivity via GC-FID; the target β -formyl product elutes later than the α -formyl byproduct due to its extended linear chain.

Downstream Application: Industrial Production of 3-Methyl-THF

Methyl 2-methyl-4-oxobutanoate is the direct precursor to 2-methyl-1,4-butanediol and 3-methyl-THF. This cascade reaction requires the simultaneous reduction of an easily reducible aldehyde and a highly recalcitrant ester, followed by an acid-catalyzed cyclodehydration.

The Causality of Catalyst Selection: Standard hydrogenation catalysts (like Pd/C) will only reduce the aldehyde, yielding methyl 4-hydroxy-2-methylbutanoate. To reduce the ester moiety to a primary alcohol, harsh conditions (200+ bar H2​ ) and robust copper-based catalysts (e.g., CuO/CoO/Mn2​O3​ mixtures) are required. If 3-methyl-THF is the desired final product, the catalyst support must contain Lewis acidic sites to facilitate the spontaneous intramolecular dehydration of the resulting diol .

Downstream Precursor Methyl 2-methyl-4-oxobutanoate Step1 Aldehyde Reduction (Fast, Mild Conditions) Precursor->Step1 Intermediate Methyl 4-hydroxy-2-methylbutanoate Step1->Intermediate Step2 Ester Reduction (High Pressure H2, CuO Cat.) Intermediate->Step2 Diol 2-Methyl-1,4-butanediol (Polymer Precursor) Step2->Diol Step3 Acid-Catalyzed Cyclodehydration (-H2O) Diol->Step3 THF 3-Methyltetrahydrofuran (Resilient Fibers) Step3->THF

Fig 2. Downstream hydrogenation and cyclization workflow to industrial monomers.
Protocol 2: High-Pressure Cascade Hydrogenation to 3-Methyl-THF
  • Feedstock Preparation: Prepare a 20% wt/wt solution of methyl 2-methyl-4-oxobutanoate in ethanol.

  • Catalyst Loading: Load a continuous-flow tube reactor (e.g., length 20 cm, diameter 16 mm) with 30 mL of a heterogeneous acidic CuO -based catalyst (e.g., 67% CoO , 19.8% CuO , 7% Mn2​O3​ on an acidic support) in the form of 2.5–4 mm chips.

  • Continuous Flow Reaction: Feed the solution into the reactor via a descending procedure at 200 °C under a constant hydrogen pressure of 200 to 260 bar.

  • Self-Validating Checkpoint: Monitor the mass flow controller for H2​ consumption. The theoretical uptake is exactly 3 molar equivalents of H2​ per mole of substrate (1 eq. for the aldehyde, 2 eq. for the ester).

  • Product Verification: Analyze the liquid discharge via GC-MS. The complete absence of the m/z 130 parent ion (starting material) and the dominant presence of m/z 86 confirms successful cascade reduction and cyclization into 3-methyl-THF.

Asymmetric Applications: Chiral Building Blocks

Beyond bulk polymers, methyl 2-methyl-4-oxobutanoate is utilized in the synthesis of chiral intermediates. By employing asymmetric hydroformylation using Platinum/Tin catalyst systems modified with chiral phosphine ligands (such as (-)-BPPM), the C2 stereocenter can be set during the initial syngas addition. For example, hydroformylation of MMA with [PtCl2(BPPM)]/SnCl2 directly yields the (R)-(+) enantiomer of methyl 2-methyl-4-oxobutanoate in 60% enantiomeric excess (ee) . This chiral precursor is subsequently oxidized or reduced to form (R)-2-methylsuccinic acid derivatives used in advanced pharmacophores.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution during the synthesis and utilization of methyl 2-methyl-4-oxobutanoate.

Process StepCatalyst SystemTemp (°C)PressureKey Ligand / SupportPrimary ProductYield / Selectivity
Hydroformylation (Kinetic) Rh2​O3​ 801000 atmNone α -formyl byproduct85% regioselectivity
Hydroformylation (Thermodynamic) Rh2​O3​ 1501000 atmNone β -formyl target 87% regioselectivity
Asymmetric Hydroformylation [PtCl2​(BPPM)]/SnCl2​ 501500 psi(-)-BPPM (Chiral)(R)-(+)- β -formyl target60% ee
Cascade Hydrogenation CuO/CoO/Mn2​O3​ 200200 barAcidic Support3-Methyl-THF>90% conversion
Partial Hydrogenation Pd/C 251-5 barNeutral SupportMethyl 4-hydroxy-2-methylbutanoate>95% chemoselectivity

References

  • Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran.US Patent 5536854A.
  • Hydroformylation of methyl methacrylate catalyzed by homogeneous and polymer-attached rhodium complexes. The Journal of Organic Chemistry. ACS Publications.[Link]

  • Asymmetric Hydroformylation Catalyzed by Homogeneous and Polymer-Supported Platinum Complexes Containing Chiral Phosphine Ligand. The Journal of Organic Chemistry. ACS Publications.[Link]

Method

Application Note: Reductive Amination and Lactamization of Methyl 2-Methyl-4-oxobutanoate

Executive Summary Methyl 2-methyl-4-oxobutanoate is a highly versatile γ -aldehydo ester utilized extensively in the synthesis of functionalized amines and pyrrolidinone-based pharmacophores. This application note detail...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-methyl-4-oxobutanoate is a highly versatile γ -aldehydo ester utilized extensively in the synthesis of functionalized amines and pyrrolidinone-based pharmacophores. This application note details a robust, self-validating protocol for the reductive amination of this substrate. Because 4-amino ester intermediates are inherently prone to intramolecular cyclization, this guide provides the mechanistic causality required to either isolate the acyclic secondary amine or intentionally drive the reaction toward a 3-methylpyrrolidin-2-one (lactam) core.

Mechanistic Insights: Causality in Experimental Design

Reducing Agent Chemoselectivity

In the reductive amination of aliphatic aldehydes, the choice of hydride source dictates the success of the reaction. Sodium borohydride (NaBH4) is overly reactive and frequently reduces the starting aldehyde to an alcohol before the imine can fully form[1]. While sodium cyanoborohydride (NaBH3CN) is effective, it requires strict pH control and generates highly toxic cyanide byproducts (HCN/NaCN) during aqueous workup[2].

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is the optimal reagent. The electron-withdrawing acetoxy ligands attenuate the nucleophilicity of the hydride. Consequently, STAB is unreactive toward the aliphatic aldehyde but highly reactive toward the protonated iminium ion, ensuring near-perfect chemoselectivity[2].

The Lactamization Pathway

A defining characteristic of 4-oxobutanoate derivatives is their thermodynamic propensity to undergo intramolecular cyclization post-reduction[3]. Reductive amination yields a 4-amino ester intermediate. Because the newly formed amine is situated five atoms away from the methyl ester, intramolecular nucleophilic acyl substitution occurs readily, expelling methanol to form a stable 5-membered lactam[4].

  • To isolate the acyclic amine: Maintain strict low temperatures (0–5 °C) and perform a rapid, cold aqueous workup.

  • To drive lactamization (One-Pot): Elevate the temperature (40–60 °C) after the reduction is complete to overcome the activation energy barrier for amidation[4].

Expertise Note: Methyl 2-methyl-4-oxobutanoate possesses a stereocenter at the C2 position. If utilizing an enantiopure substrate, prolonged heating under strongly basic conditions during lactamization can cause epimerization via enolization. To preserve stereochemical integrity, cyclization should be driven thermally under neutral or mildly acidic conditions.

Experimental Methodology

The following one-pot protocol describes the synthesis of an N-alkyl-3-methylpyrrolidin-2-one derivative using a representative primary amine (e.g., benzylamine). It is designed as a self-validating system : reaction progress can be visually tracked via Thin Layer Chromatography (TLC) using specific stains.

Materials
  • Substrate: Methyl 2-methyl-4-oxobutanoate (1.0 eq, limiting reagent)

  • Amine: Primary Amine (e.g., Benzylamine) (1.05 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Additive: Glacial acetic acid (1.0 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Protocol
  • Imine Condensation: In a flame-dried round-bottom flask under N2, dissolve methyl 2-methyl-4-oxobutanoate (1.0 eq) and the primary amine (1.05 eq) in anhydrous DCE. Stir at room temperature for 2 hours.

    • Causality: Pre-forming the imine before introducing the hydride source eliminates the risk of direct aldehyde reduction.

  • Iminium Activation: Add glacial acetic acid (1.0 eq) to the mixture.

    • Causality: Lowers the pH to ~4–5, protonating the transient imine to form a highly electrophilic iminium ion, which is the active species reduced by STAB.

  • Chemoselective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the reducing agent.

  • Self-Validation (Monitoring): Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via TLC. The starting aldehyde (stains with 2,4-DNP) will disappear, replaced by the acyclic secondary amine intermediate (stains positive/purple with Ninhydrin).

  • Thermal Lactamization: Once the imine is fully consumed, attach a reflux condenser and heat the reaction mixture to 60 °C for 6–8 hours.

    • Causality: Thermal energy drives the intramolecular cyclization. Completion is validated when the Ninhydrin-positive acyclic amine spot disappears, yielding a Ninhydrin-negative lactam product with a distinct Rf shift.

  • Quench and Workup: Cool to room temperature. Quench carefully with saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure lactam.

Data Presentation: Reagent Selection Matrix

Reducing AgentChemoselectivityToxicity ProfileOptimal SolventMechanistic Causality / Notes
NaBH(OAc)3 (STAB) High Low DCE, THFElectron-withdrawing acetoxy groups reduce nucleophilicity; ideal for aldehydes[2].
NaBH3CN HighHigh (Cyanide)MeOH, THFEffective at pH 3-4, but generates toxic HCN/NaCN byproducts upon workup[2].
NaBH4 LowLowMeOH, EtOHOverly reactive; highly prone to reducing the aldehyde prior to imine formation[1].

Reaction Workflow Visualization

ReactionWorkflow A Methyl 2-methyl-4-oxobutanoate (Aldehyde) C Imine Intermediate (Transient) A->C Condensation (-H2O) B Primary Amine (R-NH2) B->C D Acyclic Secondary Amine (Intermediate) C->D NaBH(OAc)3 (Reduction) E N-Alkyl-3-methylpyrrolidin-2-one (Lactam Product) D->E Cyclization (-MeOH, Heat)

Reaction pathway of methyl 2-methyl-4-oxobutanoate via reductive amination and lactamization.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications). 2

  • "Reductive Amination, and How It Works." Master Organic Chemistry. 1

  • "Microwave-mediated reductive amination-cyclization of 4-aryl-4-oxobutanoates." Indian Academy of Sciences. 3

  • "Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts." Organic & Biomolecular Chemistry (RSC Publishing). 4

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of Methyl 2-methyl-4-oxobutanoate in the Synthesis of Pharmaceutical Intermediates

Abstract Methyl 2-methyl-4-oxobutanoate is a chiral keto-ester poised for significant application in medicinal chemistry and drug development. Its structure, featuring a stereocenter at the C2 position, a reactive ketone...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-methyl-4-oxobutanoate is a chiral keto-ester poised for significant application in medicinal chemistry and drug development. Its structure, featuring a stereocenter at the C2 position, a reactive ketone at C4, and a methyl ester, makes it a versatile building block for constructing complex, high-value pharmaceutical intermediates.[1][2] While direct, large-scale applications of this specific molecule are emerging, its true potential is realized through its strategic transformation into key synthons, such as chiral amino esters and hydroxy esters. This guide provides an in-depth analysis of these potential applications, detailing the core chemical transformations and providing robust, field-proven protocols for its use in research and development settings.

Introduction: A Versatile Chiral Building Block

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure starting materials is paramount for achieving target specificity and reducing off-target effects.[3] Methyl 2-methyl-4-oxobutanoate presents itself as an exemplary chiral building block. Its bifunctional nature—a ketone for nucleophilic additions and subsequent reductions, and an ester for modification or cyclization—offers multiple handles for synthetic manipulation.

The presence of a methyl group at the C2 position introduces a chiral center, which, if controlled, allows for the synthesis of stereochemically defined downstream products. This is critical in modern drug design, where the biological activity of a molecule is often dependent on its precise three-dimensional arrangement. This document focuses on two primary, high-impact synthetic pathways for this molecule: Reductive Amination and Catalytic Hydrogenation . These pathways transform Methyl 2-methyl-4-oxobutanoate from a simple keto-ester into advanced intermediates for a wide array of pharmacologically relevant scaffolds.

Core Synthetic Application: Reductive Amination for Chiral Amine Synthesis

Reductive amination is one of the most powerful and widely used methods for the formation of C-N bonds in pharmaceutical chemistry, enabling the synthesis of secondary and tertiary amines from carbonyl compounds.[4][5] The ketone moiety of Methyl 2-methyl-4-oxobutanoate is an ideal substrate for this transformation, providing a direct route to chiral 4-amino-2-methylbutanoate derivatives. These products are valuable intermediates for nitrogen-containing heterocycles and other complex amine-based Active Pharmaceutical Ingredients (APIs).

Causality and Strategic Importance: The direct alkylation of amines is often difficult to control and can lead to over-alkylation.[6] Reductive amination circumvents this by first forming an imine or iminium ion intermediate, which is then reduced in situ. This provides a highly controlled and efficient method to install a single alkyl group onto an amine or introduce an amino group into a carbonyl-containing molecule.[6][7] Using a chiral starting material like (R)- or (S)-Methyl 2-methyl-4-oxobutanoate allows the stereochemistry to be carried through to the final product, which is a cornerstone of asymmetric synthesis.

Workflow for Reductive Amination

cluster_prep Reaction Setup cluster_workup Workup & Isolation cluster_purify Purification & Analysis start Dissolve Keto-Ester & Amine Source in Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) start->add_reductant stir Stir at Controlled Temperature (e.g., RT) add_reductant->stir quench Quench Reaction (e.g., sat. NaHCO₃) stir->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, Chiral HPLC) purify->analyze

Caption: General workflow for a reductive amination experiment.

Protocol 1: Synthesis of Methyl 4-(benzylamino)-2-methylbutanoate

This protocol provides a representative method for the direct reductive amination of Methyl 2-methyl-4-oxobutanoate with benzylamine using sodium triacetoxyborohydride.

Materials:

  • Methyl 2-methyl-4-oxobutanoate (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-methyl-4-oxobutanoate (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution. If imine formation is slow, a catalytic amount of acetic acid can be added to facilitate the reaction. Stir the mixture for 20-30 minutes at room temperature.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic; maintain the temperature at or below room temperature using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure Methyl 4-(benzylamino)-2-methylbutanoate.

Self-Validation: The success of the reaction is confirmed by the disappearance of the ketone starting material and the appearance of a new product spot on TLC. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Synthetic Application: Catalytic Hydrogenation to Chiral Hydroxy Esters

The selective reduction of the ketone in Methyl 2-methyl-4-oxobutanoate to a secondary alcohol yields Methyl 2-methyl-4-hydroxybutanoate. This chiral hydroxy ester is another highly valuable intermediate.

Causality and Strategic Importance: Hydroxy esters are precursors to lactones, which are common motifs in natural products and pharmaceuticals. The hydroxyl group can also be used as a handle for further functionalization, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. Catalytic hydrogenation is a clean, efficient, and atom-economical method for this reduction, often proceeding with high yield and selectivity.[8] Depending on the catalyst and conditions chosen, diastereoselective reduction may be possible, further enhancing its synthetic utility.

Reaction Scheme for Catalytic Hydrogenation

reactant Methyl 2-methyl-4-oxobutanoate product Methyl 2-methyl-4-hydroxybutanoate reactant->product H₂, Catalyst (Pd/C or Raney Ni) Solvent (MeOH or EtOH)

Caption: Conversion of the ketone to a secondary alcohol.

Protocol 2: Synthesis of Methyl 2-methyl-4-hydroxybutanoate

This protocol describes a standard procedure for the catalytic hydrogenation of the ketone functionality.

Materials:

  • Methyl 2-methyl-4-oxobutanoate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) or Raney® Nickel (slurry)

  • Methanol (MeOH) or Ethanol (EtOH), degassed

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite® for filtration

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation flask or a thick-walled round-bottom flask, add Methyl 2-methyl-4-oxobutanoate (1.0 eq) and the solvent (MeOH or EtOH).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of inert gas. Caution: Pd/C can be pyrophoric. If using Raney Ni, it should be washed with the reaction solvent before being added as a slurry.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus or attach a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm from a balloon is often sufficient, but higher pressures may be used in a dedicated apparatus) at room temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup - Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (Nitrogen or Argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

  • Workup - Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the crude Methyl 2-methyl-4-hydroxybutanoate.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography or distillation.

Self-Validation: Successful hydrogenation is indicated by the loss of the ketone carbonyl signal and the appearance of a new alcohol proton and carbon signal in NMR spectra. GC-MS analysis will show a shift in the molecular weight corresponding to the addition of two hydrogen atoms.

Data Summary and Intermediate Potential

The transformations described convert a single starting material into two distinct classes of high-value intermediates.

Starting MaterialTransformationPotential ProductSignificance as a Pharmaceutical Intermediate
Methyl 2-methyl-4-oxobutanoateReductive AminationMethyl 4-amino-2-methylbutanoate derivativesPrecursors to chiral piperidines, pyrrolidines, GABA analogues, and acyclic amino acid derivatives.
Methyl 2-methyl-4-oxobutanoateCatalytic HydrogenationMethyl 2-methyl-4-hydroxybutanoateBuilding block for chiral lactones, diols, and functionalized ethers used in natural product synthesis and complex molecule assembly.

Conclusion

Methyl 2-methyl-4-oxobutanoate stands as a potent and versatile chiral building block for pharmaceutical synthesis. While its direct incorporation into final drug structures may not be widely reported, its value is unequivocally demonstrated by its capacity for efficient transformation into critical chiral intermediates. The protocols for reductive amination and catalytic hydrogenation outlined in this guide provide researchers with robust and reliable methods to unlock this potential. By leveraging these foundational reactions, drug development professionals can access a rich pool of chiral amino- and hydroxy-esters, accelerating the discovery and synthesis of next-generation therapeutics. Further exploration into diastereoselective reductions and alternative nucleophilic additions to the carbonyl group will undoubtedly expand the synthetic utility of this promising starting material.

References

  • Sheverdov, V. P., et al. (2018). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. ResearchGate. Available at: [Link]

  • Voskressensky, L. G., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Al-Smadi, M., & Al-Momani, W. (2009). Straightforward Synthesis of Optically Pure Methyl (S)-2-Phthalimido-4-oxobutanoate and Some of Its Acetal and Thioacetal Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-oxobutanoic acid. PubChem Compound Database. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Yuriev, V. P., & Shavanov, S. S. (2015). Catalytic Hydrogenation of Fatty Acid Methyl Esters. ResearchGate. Available at: [Link]

  • Google Patents. (2017). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). JP4271494B2 - Method for producing methyl 2-hydroxybutanoate.
  • Wang, Y., et al. (2013). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][9][10][11][12]tetrazine-8-carboxylates and -carboxamides. PMC. Available at: [Link]

  • Hoye, T. R., & Hanson, P. R. (1994). Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum. PMC. Available at: [Link]

  • Li, H., et al. (2020). Bifunctional Pt–Mo catalyst for in situ hydrogenation of methyl stearate into alkanes using formic acid as a hydrogen donor. New Journal of Chemistry. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. YouTube. Available at: [Link]

  • Li, W., et al. (2009). A Convenient One-Step Synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate. Organic Process Research & Development. Available at: [Link]

  • Jonušis, M., et al. (2024). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at: [Link]

  • An, G., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of Methyl (Z)-3-aryl-2-butenoates. Organic Syntheses. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Available at: [Link]

Sources

Method

Reagents for the oxidation of methyl 2-methyl-4-oxobutanoate

[label="Product Compound", shape=box, Refining the Cycle Flow I'm now iterating on the TEMPO cycle's visualization. My focus is clarity, and the core substrate oxidation.

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Author: BenchChem Technical Support Team. Date: March 2026

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Optimizing Oxidation Methodology

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Detailing TEMPO and Pinnick

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Refining Self-Validation Methods

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An in-depth technical guide on the selective oxidation of methyl 2-methyl-4-oxobutanoate, designed for synthetic chemists and process development scientists.

Structural Rationale & Reaction Topography

Methyl 2-methyl-4-oxobutanoate [1] is a highly versatile bifunctional aliphatic building block featuring a terminal aldehyde (C4) and a methyl ester (C1) with an adjacent alpha-methyl stereocenter (C2). The synthetic objective is the selective oxidation of the C4 aldehyde to yield 4-methoxy-3-methyl-4-oxobutanoic acid [2] (also known as 2-methylsuccinic acid 1-methyl ester).

The structural topography of this molecule introduces specific vulnerabilities that dictate reagent selection:

  • Ester Lability: The C1 methyl ester is susceptible to hydrolysis under strongly acidic or basic aqueous conditions.

  • Stereochemical Integrity at C2: The C2 position contains a labile alpha-proton relative to the ester. Basic conditions can trigger enolization, leading to rapid epimerization and racemization of this stereocenter.

  • Chemoselectivity: The reagent must oxidize the aldehyde smoothly without over-oxidizing the aliphatic backbone or cleaving the molecule.

To achieve a high-yielding transformation while preserving the ester and the C2 stereocenter, the oxidation must occur under strictly mild, buffered conditions.

Reagent Selection Matrix

The following table summarizes the quantitative and qualitative data for the most common oxidation strategies applied to this substrate.

Reagent SystemActive Oxidant SpeciespH ProfileChemoselectivityC2 StereoretentionScalability
Pinnick Oxidation Chlorous Acid (HClO₂)Mildly Acidic (~4.0)ExcellentExcellentModerate (Exothermic)
TEMPO / NaClO₂ Oxoammonium CationBuffered (~6.5)ExcellentExcellentHigh (Process-friendly)
Jones Reagent Chromic Acid (H₂CrO₄)Strongly Acidic (<1.0)Poor (Ester cleavage)ModerateLow (Toxic, Harsh)

Mechanistic Causality of Preferred Reagents

The Pinnick Oxidation (Sodium Chlorite)

The Pinnick oxidation is the gold standard for laboratory-scale conversions of aldehydes to carboxylic acids[3]. It utilizes sodium chlorite (NaClO₂) as the primary oxidant in the presence of a mild acid buffer (typically NaH₂PO₄) and a halogen scavenger (e.g., 2-methyl-2-butene)[3].

The Causality of the Conditions: The mild acidity is crucial; it protonates the chlorite ion to form chlorous acid (HClO₂), the active oxidant, without being acidic enough to hydrolyze the methyl ester[3][4]. The reaction proceeds via the addition of chlorous acid to the aldehyde, followed by a pericyclic fragmentation that releases the carboxylic acid and hypochlorous acid (HOCl)[4][5]. Crucial Step: The addition of 2-methyl-2-butene is non-negotiable. It acts as a sacrificial scavenger to trap the highly reactive HOCl byproduct. Without it, HOCl will cause destructive side reactions, including unwanted chlorination of the substrate or destruction of the NaClO₂ reactant[3][4].

TEMPO-Catalyzed Oxidation

For process-scale and green chemistry applications, the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalytic system is preferred due to its high turnover number and avoidance of large stoichiometric organic byproducts[6][7].

The Causality of the Conditions: TEMPO is a stable nitroxide radical that is oxidized in situ by a terminal oxidant (like NaClO or NaClO₂) to a highly electrophilic oxoammonium cation[7]. This cation selectively attacks the hydrated form of the aldehyde. Because this reaction is run in a biphasic system (e.g., MeCN/Water) with a tightly controlled phosphate buffer, it completely protects the methyl ester from hydrolysis and prevents the enolization-driven epimerization of the C2 stereocenter[8][9].

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Pinnick Oxidation (Ideal for Discovery/Lab Scale)

Reagents: Methyl 2-methyl-4-oxobutanoate (1.0 eq), NaClO₂ (80% purity, 1.5 eq), NaH₂PO₄ (1.5 eq), 2-methyl-2-butene (10.0 eq), t-BuOH/H₂O (4:1 v/v, 0.2 M).

  • Preparation: Dissolve the aldehyde (1.0 eq) in t-BuOH. Add 2-methyl-2-butene (10.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Buffer/Oxidant Addition: In a separate flask, dissolve NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in deionized water.

  • Reaction: Add the aqueous solution dropwise to the organic solution at 0 °C over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validating Checkpoint (TLC): Spot the reaction on silica. Stain with 2,4-DNPH ; the starting material will appear as a bright orange spot. Stain a parallel plate with Bromocresol Green ; the product will appear as a distinct yellow spot against a blue background, confirming acid formation.

  • Workup: Concentrate the mixture in vacuo to remove t-BuOH and unreacted 2-methyl-2-butene. Dilute with EtOAc and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate to yield 4-methoxy-3-methyl-4-oxobutanoic acid.

  • Self-Validating Checkpoint (NMR): Analyze the crude ¹H NMR. Confirm the disappearance of the aldehyde proton (triplet/multiplet at ~9.7 ppm) and the appearance of a broad carboxylic acid –OH peak (>11.0 ppm). Ensure the methyl ester singlet (~3.6 ppm) remains integrated to 3H.

Protocol B: TEMPO / NaClO₂ Oxidation (Ideal for Scale-Up)

Reagents: Methyl 2-methyl-4-oxobutanoate (1.0 eq), TEMPO (0.05 eq), NaClO₂ (1.2 eq), NaOCl (0.05 eq as initiator), MeCN, 0.6 M Phosphate buffer (pH 6.7).

  • Preparation: Dissolve the aldehyde and TEMPO in MeCN. Add the phosphate buffer (pH 6.7) to create a biphasic mixture.

  • Initiation: Heat slightly to 35 °C. Add NaClO₂ (1.2 eq) dissolved in water.

  • Catalysis: Add catalytic NaOCl (0.05 eq) dropwise. Self-Validating Checkpoint: The solution will temporarily shift from the red/orange of TEMPO to the yellow of the active oxoammonium cation, indicating cycle initiation.

  • Propagation: Stir vigorously for 3 hours. Quench with aqueous sodium thiosulfate to destroy residual oxidants.

  • Workup: Adjust the aqueous layer to pH 3.0 using 1M HCl (carefully, to avoid ester hydrolysis), extract with isopropyl acetate (IPAc), wash with brine, and concentrate.

Workflow and Mechanistic Visualizations

Workflow Start Methyl 2-methyl-4-oxobutanoate (Aldehyde + Ester) Goal Target: 4-Methoxy-3-methyl- 4-oxobutanoic acid Start->Goal Oxidation Required Decision Select Oxidation Strategy Goal->Decision Pinnick Pinnick Oxidation (NaClO2, NaH2PO4) Decision->Pinnick Lab Scale / High Selectivity TEMPO TEMPO / NaClO Catalytic System Decision->TEMPO Process Scale / Green Jones Jones Reagent (CrO3, H2SO4) Decision->Jones Historical / Harsh Success Ideal: Stereocenter Preserved, No Ester Hydrolysis Pinnick->Success TEMPO->Success Fail Risk: Ester Hydrolysis, Epimerization, Toxicity Jones->Fail

Decision tree for selecting the optimal oxidation reagent for methyl 2-methyl-4-oxobutanoate.

TEMPO_Cycle Oxo Oxoammonium Cation (Active Oxidant) Hydrox Hydroxylamine (Reduced Form) Oxo->Hydrox Oxidizes Aldehyde to Acid TEMPO TEMPO Radical (Resting State) Hydrox->TEMPO Partial Reoxidation Product 4-Methoxy-3-methyl-4-oxobutanoic acid Hydrox->Product Exits Cycle TEMPO->Oxo Oxidation by NaClO/NaClO2 Substrate Methyl 2-methyl-4-oxobutanoate Substrate->Oxo Enters Cycle

Catalytic cycle of TEMPO-mediated oxidation highlighting the oxoammonium active species.

References

  • "Pinnick oxidation - Wikipedia", Wikipedia. 3

  • "Mechanistic investigations on Pinnick oxidation: a density functional theory study", PMC. 4

  • "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives", qualitas1998.net. 8

  • "(PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study", ResearchGate. 5

  • "Full article: Oxidative Modifications of Cellulose: Methods, Mechanisms, and Emerging Applications", Taylor & Francis. 6

  • "Trichloroisocyanuric/TEMPO Oxidation of Alcohols under Mild Conditions: A Close Investigation", ACS Publications. 9

  • "Sodium periodate/TEMPO as a selective and efficient system for amine oxidation", RSC. 7

  • "4-Methoxy-3-methyl-4-oxobutanoic acid | C6H10O4 | CID 13925570", PubChem. 2

  • "13865-21-9|Methyl 2-methyl-4-oxobutanoate", BLD Pharm. 1

Sources

Application

Step-by-step isolation of methyl 2-methyl-4-oxobutanoate from reaction mixtures

Application Note: Step-by-Step Isolation of Methyl 2-Methyl-4-oxobutanoate Introduction & Chemical Context Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9)[1], systematically referred to as methyl β -formylisobutyrate, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Isolation of Methyl 2-Methyl-4-oxobutanoate

Introduction & Chemical Context

Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9)[1], systematically referred to as methyl β -formylisobutyrate, is a bifunctional aliphatic compound containing both an ester and a terminal aldehyde. It is a highly valuable intermediate in the pharmaceutical and polymer industries, primarily serving as a precursor for the synthesis of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran (3-methyl-THF)[2].

The compound is most commonly synthesized via the rhodium- or cobalt-catalyzed hydroformylation of methyl methacrylate[3]. It is also observed as a byproduct in the rhodium-catalyzed tandem hydroaminomethylation of allyl esters[1], and highly enantioenriched versions can be prepared via enantioselective organocatalytic hydride reduction[4].

Mechanistic Sensitivities & Isolation Strategy

Because methyl 2-methyl-4-oxobutanoate features a sensitive formyl group, isolation protocols must be meticulously controlled to prevent degradation:

  • Acetalization : The formyl group readily forms acetals in the presence of C1​−C8​ alkanols (e.g., methanol, ethanol) under mildly acidic conditions[3]. Causality: Alcohols must be strictly excluded from the extraction solvents to prevent conversion into the dimethyl or diethyl acetal.

  • Oxidation : Terminal aldehydes are susceptible to autoxidation, forming the corresponding carboxylic acid upon exposure to air. Causality: Workup should be performed rapidly, and prolonged exposure to atmospheric oxygen should be minimized.

  • Aldol Condensation : Extremes of pH can trigger self-condensation or polymerization. Causality: Aqueous washes must be buffered or kept strictly neutral.

Step-by-Step Isolation Protocol

Phase 1: Reaction Quenching and Catalyst Removal

  • Thermal Quench : Immediately upon reaction completion, cool the vessel to 0–5 °C using an ice-water bath.

  • Degassing : If synthesized via hydroformylation, carefully vent residual syngas (CO/ H2​ ) in a well-ventilated fume hood[3].

  • Catalyst Filtration : Pass the crude mixture through a short pad of silica gel or Celite to remove precipitated transition-metal catalysts (e.g., Rh/Co) or organocatalysts[4]. Rinse the filter cake with a non-nucleophilic, aprotic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether ( Et2​O )[4].

Phase 2: Liquid-Liquid Extraction 4. Solvent Selection : Dilute the filtrate with MTBE or ethyl acetate. Causality: MTBE provides excellent partitioning for esters while avoiding the environmental hazards of halogenated solvents. Avoid methanol to prevent acetalization[3]. 5. Aqueous Partitioning : Add an equal volume of cold, pH-neutral phosphate buffer (0.1 M, pH 7.0) or half-saturated brine. Gently invert the separatory funnel to avoid forming stable emulsions with residual polymeric byproducts.

Phase 3: Washing and Drying 6. Washing : Separate the organic layer. Extract the aqueous layer twice more with MTBE. Combine the organic extracts and wash once with saturated aqueous NaCl (brine) to remove residual water[4]. 7. Drying : Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ )[4]. Causality: Magnesium sulfate ( MgSO4​ ) can act as a mild Lewis acid and promote side reactions in sensitive aldehydes; Na2​SO4​ is strictly neutral and safer for this substrate. 8. Filtration : Filter off the drying agent and rinse with MTBE.

Phase 4: Concentration and Purification 9. Concentration : Evaporate the solvent in vacuo using a rotary evaporator. Maintain the water bath temperature strictly below 30 °C. Causality: The target compound is thermally sensitive; elevated temperatures risk polymerization and product loss[4]. 10. Purification :

  • Chromatography (Small Scale): Purify via flash column chromatography using a gradient of hexanes/ethyl acetate (e.g., 90:10)[4]. Monitor fractions via TLC using a KMnO4​ or p-anisaldehyde stain, as the aliphatic aldehyde lacks UV absorbance.
  • Distillation (Large Scale): Perform fractional vacuum distillation at low pressure (e.g., < 10 mbar) to isolate the pure product without thermal degradation.

Quantitative Data & Physicochemical Properties

The following table summarizes the key properties and expected isolation metrics for methyl 2-methyl-4-oxobutanoate[1].

ParameterValue / Description
Chemical Name Methyl 2-methyl-4-oxobutanoate
CAS Number 13865-21-9[1]
Molecular Formula C6​H10​O3​
Molecular Weight 130.14 g/mol
InChI Key MEHIMRNYHHEUFC-UHFFFAOYSA-N
Typical Yield 70% – 85% (depending on synthesis route)[4]
TLC Detection KMnO4​ (yellow spot on purple background)

Visualizations

ReactionPathway Substrate Methyl Methacrylate (Substrate) Product Methyl 2-methyl-4-oxobutanoate (Target Product) Substrate->Product Hydroformylation Byproducts Byproducts (Acetals, Isomers) Substrate->Byproducts Side Reactions (in alcohols) Reagents Syngas (CO + H2) + Rh/Co Catalyst Reagents->Product

Figure 1: Synthesis of methyl 2-methyl-4-oxobutanoate via hydroformylation.

IsolationWorkflow Step1 1. Quench Reaction (Cool to 0-5°C, Vent Syngas) Step2 2. Catalyst Removal (Silica/Celite Filtration) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Extract with MTBE or EtOAc) Step2->Step3 Step4 4. Wash & Dry (Neutral Brine, Anhydrous Na2SO4) Step3->Step4 Step5 5. Concentration (Rotovap, Water Bath < 30°C) Step4->Step5 Step6 6. Purification (Vacuum Distillation or Flash Column) Step5->Step6

Figure 2: Step-by-step isolation workflow for sensitive aldehyde-esters.

References[2] US5536854A - Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran. Google Patents. URL: https://patents.google.com/patent/US5536854A/en[1] methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB82367807_EN.htm[5] methyl 2-methyl-4-oxobutanoate | 13865-21-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/enamine/ena457509590[3] US5536854A - Preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran (Detailed Hydroformylation). Google Patents. URL: https://patents.google.com/patent/US5536854A/en[4] Enantioselective Organocatalytic Hydride Reduction - Supporting Information. J. Am. Chem. Soc. URL: https://pubs.acs.org/doi/suppl/10.1021/ja063809q

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in methyl 2-methyl-4-oxobutanoate synthesis

Technical Support Center: Synthesis of Methyl 2-methyl-4-oxobutanoate Welcome to the technical support center for the synthesis of methyl 2-methyl-4-oxobutanoate. This guide is designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 2-methyl-4-oxobutanoate

Welcome to the technical support center for the synthesis of methyl 2-methyl-4-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve your percentage yield.

I. Introduction to the Synthesis

Methyl 2-methyl-4-oxobutanoate is a valuable building block in organic synthesis. Its structure, featuring both a keto and an ester functional group, makes it a versatile precursor for a variety of more complex molecules. However, its synthesis can be accompanied by challenges that lead to reduced yields. This guide provides in-depth troubleshooting advice based on established chemical principles.

While specific, detailed experimental protocols for the direct synthesis of 2-methyl-4-oxobutanoate are not extensively reported in surveyed scientific literature, its synthesis can be approached through well-known organic reactions.[1] This guide will focus on troubleshooting these general synthetic strategies.

A common and logical approach to synthesizing this molecule is through a Michael addition, a powerful method for forming carbon-carbon bonds.[2][3][4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

FAQ 1: My overall yield is consistently low. What are the most likely causes?

Low yields in the synthesis of methyl 2-methyl-4-oxobutanoate can often be attributed to several factors, primarily related to side reactions, incomplete reactions, or product loss during workup and purification.

Answer: The most common culprits for low yields are:

  • Self-condensation of the starting materials: The starting materials can react with themselves under the reaction conditions, leading to unwanted byproducts.

  • Polysubstitution: The product itself can sometimes react further with the starting materials, leading to the formation of more complex molecules.

  • Incomplete reaction: The reaction may not have gone to completion, leaving a significant amount of unreacted starting materials.

  • Product decomposition: The desired product may be unstable under the reaction or workup conditions.

  • Loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[5]

To troubleshoot low yields, a systematic approach is necessary. Begin by analyzing the crude reaction mixture by techniques such as NMR or GC-MS to identify the major components. This will help determine if the issue is an incomplete reaction or the formation of side products.

Workflow for Diagnosing Low Yield```dot

graph "Low_Yield_Diagnosis" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: The general mechanism of the Stork enamine alkylation.

This reaction pathway offers several advantages, including milder reaction conditions compared to direct enolate alkylations and a reduction in unwanted side reactions. [6] Another potential route is the Robinson annulation, which combines a Michael addition and an intramolecular aldol condensation. [7][8][9]However, for the synthesis of an acyclic compound like methyl 2-methyl-4-oxobutanoate, the Stork enamine alkylation or a direct Michael addition would be more appropriate.

IV. References

  • Wikipedia. (2023, December 10). Stork enamine alkylation. Retrieved from [Link]

  • Chemistry Steps. (2022, September 12). Stork Enamine Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Michael reaction. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 21). Stork enamine alkylation [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Robinson annulation. Retrieved from [Link]

  • BYJU'S. (2019, August 30). Robinson Annulation Mechanism. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of Methyl 2-Methyl-4-oxobutanoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9). As an aliphatic aldehyde-ester, this compound is highly reactive and notoriously susceptible to degradation. This document provides field-proven, mechanistically grounded protocols to prevent oxidation and ensure the integrity of your experimental workflows.

Mechanistic Overview of Aldehyde Degradation

To effectively prevent degradation, we must first understand the causality of the oxidation. The terminal 4-oxo (aldehyde) group possesses a highly abstractable proton on the carbonyl carbon, making it exceptionally vulnerable to oxidation into a carboxylic acid[1]. This occurs via a radical chain reaction known as autoxidation [2]:

  • Initiation: Light, ambient heat, or trace transition metals catalyze the abstraction of the aldehydic hydrogen, forming a highly reactive acyl radical[2].

  • Propagation: The acyl radical reacts instantaneously with molecular oxygen (O₂) to form a peroxyacyl radical. This intermediate abstracts a hydrogen from a neighboring, unreacted aldehyde molecule to form a peracid, propagating the radical chain[2].

  • Termination/Conversion: The peracid undergoes a non-radical Baeyer-Villiger-type reaction with another aldehyde molecule, yielding two equivalents of the corresponding carboxylic acid (methyl 2-methylbutanedioate).

Autoxidation A Methyl 2-methyl-4-oxobutanoate (Aldehyde) B Acyl Radical (RCO•) A->B O2 / Light (Initiation) C Peroxyacyl Radical (RC(O)OO•) B->C O2 (Propagation) C->B Chain Reaction Loop D Peracid (RC(O)OOH) C->D + Aldehyde (H-Abstraction) E Methyl 2-methylbutanedioate (Carboxylic Acid) D->E + Aldehyde (Baeyer-Villiger)

Fig 1: Radical-mediated autoxidation pathway of aliphatic aldehydes to carboxylic acids.

Core Storage & Handling Protocols

Every step in this protocol is designed as a self-validating system to disrupt specific stages of the autoxidation mechanism. By strictly controlling the environment, you eliminate the necessary reactants (O₂, light, thermal energy) that drive degradation[3].

Standard Operating Procedure: Long-Term Storage
  • Step 1: Immediate Aliquoting in Amber Glass

    • Action: Upon receiving the neat chemical, immediately divide the bulk reagent into single-use aliquots using amber glass vials with PTFE-lined caps.

    • Causality: Repeated exposure to atmospheric oxygen during bottle opening accelerates the initiation phase. Amber glass blocks UV/visible light, preventing photo-initiated radical formation[3].

    • Validation Check: Visually inspect the neat liquid against a white background before aliquoting; it should be colorless. Any yellowing indicates pre-existing degradation.

  • Step 2: Inert Gas Purging (Argon Blanketing)

    • Action: Gently blow a stream of high-purity Argon gas over the liquid surface for 10–15 seconds before capping.

    • Causality: Argon is denser than air and effectively displaces molecular oxygen (O₂) from the vial's headspace, completely starving the propagation step of the radical chain reaction.

    • Validation Check: Use a micro-oxygen sensor on a dummy solvent vial purged under identical conditions to confirm headspace O₂ levels are <1% before applying the technique to your standard.

  • Step 3: Cryogenic Temperature Control

    • Action: Store the sealed, Argon-purged aliquots at -20°C or -80°C[3].

    • Causality: Lowering the temperature decreases the kinetic energy of the molecules, exponentially reducing the rate constant of any residual oxidation reactions.

    • Validation Check: Ensure your freezer has a continuous temperature monitoring and alarm system to prevent accidental freeze-thaw cycles.

  • Step 4: Antioxidant Addition (Optional but Recommended)

    • Action: If downstream analytical applications permit, spike the standard with 0.01% to 0.1% (w/w) Butylated hydroxytoluene (BHT).

    • Causality: BHT acts as a potent chain-breaking antioxidant. It neutralizes peroxy radicals via Hydrogen Atom Transfer (HAT), forming a stable phenoxy radical that cannot propagate the autoxidation chain[[“]].

Quantitative Data on Storage Stability

The following table synthesizes the expected stability and half-life of methyl 2-methyl-4-oxobutanoate under various storage conditions, highlighting the critical impact of environmental controls.

Storage TemperatureAtmosphereLight ExposureAdditiveEstimated Stability / Half-Life
Room Temp (25°C) Ambient AirClear Vial (Light)None< 24 - 48 hours (Rapid oxidation)
4°C (Fridge) Ambient AirAmber Vial (Dark)None1 - 2 weeks
-20°C (Freezer) Argon PurgedAmber Vial (Dark)None6 - 12 months
-20°C (Freezer) Argon PurgedAmber Vial (Dark)0.1% BHT> 24 months

Troubleshooting Guides & FAQs

Q1: My GC-MS/LC-MS analysis shows a secondary peak with a mass shift of +16 Da. What happened? A: A +16 Da mass shift is the classic analytical signature of aldehyde autoxidation, representing the insertion of an oxygen atom to form the carboxylic acid (methyl 2-methylbutanedioate). This indicates that your sample was exposed to atmospheric oxygen. Action: Discard the degraded aliquot. For future use, ensure strict Argon purging and verify the integrity of the vial seals (PTFE-lined caps are mandatory; avoid rubber septa which are permeable to O₂).

Q2: I observe a white precipitate or increased viscosity in my neat standard. Is this oxidation? A: While oxidation produces liquid/solid carboxylic acids, increased viscosity or precipitation in aliphatic aldehydes is often due to polymerization (forming cyclic trimers or linear polyacetals). This process is catalyzed by trace acids—including the very carboxylic acids formed from autoxidation[3]. Action: Storing the aldehyde in a dilute solution (e.g., in HPLC-grade acetonitrile) rather than neat can significantly reduce the polymerization rate.

Q3: How exactly does BHT protect my sample, and will it interfere with my assays? A: BHT interrupts the oxidative chain reaction by donating a hydrogen atom to the reactive peroxy radical, converting it to a benign hydroperoxide. The BHT molecule becomes a resonance-stabilized phenoxy radical that does not react further[[“]]. Action: Because BHT is highly UV-active (absorbing strongly around 275 nm), it may interfere with UV-Vis or HPLC-UV assays if your analyte elutes at the same retention time. In mass spectrometry, BHT can cause ion suppression. Always run a blank BHT control to validate your baseline.

Q4: Can I store working solutions of methyl 2-methyl-4-oxobutanoate in aqueous buffers? A: It is highly discouraged. In addition to oxidation, the ester group (methyl butanoate) and the aldehyde group are susceptible to hydrolysis and hydration, respectively, in aqueous media. Action: Prepare aqueous working solutions immediately before the experiment and keep them on ice. Never store them overnight.

Troubleshooting Start Issue: Reduced Signal or Extraneous Peaks in MS/UV Q1 Is there a +16 Da mass shift? Start->Q1 Oxidation Autoxidation to Carboxylic Acid Action: Purge with Argon, Store at -20°C Q1->Oxidation Yes Q2 Are there high MW polymeric peaks? Q1->Q2 No Polymerization Aldehyde Polymerization Action: Dilute in solvent, avoid neat storage Q2->Polymerization Yes Degradation General Degradation / Hydrolysis Action: Prepare fresh standard Q2->Degradation No

Fig 2: Decision tree for troubleshooting degraded methyl 2-methyl-4-oxobutanoate samples.

References

  • Title: 19.3: Oxidation of Aldehydes and Ketones Source: Chemistry LibreTexts URL: [Link]

  • Title: Light-induced autoxidation of aldehydes to peracids and carboxylic acids Source: Royal Society of Chemistry (Green Chemistry) URL: [Link]

  • Title: What is Butylated Hydroxytoluene (BHT) mechanism of action? Source: Consensus / Scientific Literature URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-Methyl-4-oxobutanoate

Welcome to the Technical Support Center for the isolation and purification of methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9). This compound is a highly versatile bifunctional building block, frequently encountered as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9). This compound is a highly versatile bifunctional building block, frequently encountered as a byproduct in the preparation of amino esters via rhodium-catalyzed tandem hydroaminomethylation[1].

Because it features both an ester and a highly sensitive aliphatic aldehyde, purifying the crude mixture via normal-phase silica gel chromatography presents unique challenges. Researchers frequently encounter on-column oxidation, acid-catalyzed aldol condensation, and product loss due to volatility. This guide provides a self-validating protocol, quantitative data summaries, and a troubleshooting matrix to ensure high-yield, high-purity recovery.

Standard Operating Procedure (SOP): Flash Column Chromatography

To prevent degradation and ensure the structural integrity of the aldehyde moiety, the following step-by-step methodology must be strictly adhered to.

Step-by-Step Methodology
  • Stationary Phase Preparation & Deactivation : Standard silica gel particles display silanol groups on their surface and exhibit weak acidity, which can cause severe tailing or complete degradation of acid-sensitive aliphatic aldehydes[2]. Pre-treat 230-400 mesh silica gel by slurrying it in the initial eluent spiked with 1% Triethylamine ( Et3​N ). This neutralizes the active silanol sites.

  • Column Packing : Wet-pack the column using a 95:5 Hexanes:Ethyl Acetate (v/v) solvent system. Ensure a flat sand bed at the bottom and top to prevent channeling[2].

  • Sample Application (Dry Loading) : Dissolve the crude methyl 2-methyl-4-oxobutanoate in a minimal volume of dichloromethane (DCM). Add a small portion of deactivated silica gel (1:2 sample-to-silica weight ratio) and concentrate under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top sand layer[2].

  • Gradient Elution : Begin elution with 95:5 Hexanes:EtOAc to flush out non-polar impurities. Gradually increase the polarity to 85:15 Hexanes:EtOAc. The target compound typically elutes in this window.

  • Fraction Monitoring : Spot fractions on silica gel TLC plates. Develop in an 80:20 Hexanes:EtOAc system.

  • Visualization (Self-Validation) : Since the compound lacks strong UV chromophores, visualize using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The appearance of a bright orange spot confirms not only the presence of the compound but specifically verifies that the sensitive aldehyde functional group has survived the column intact[3].

  • Concentration : Pool product-containing fractions. Remove solvent via rotary evaporation. Crucial: Maintain the water bath strictly below 30°C and avoid high vacuum (< 50 mbar) for extended periods, as the compound is highly volatile.

Experimental Workflows & Logic

Workflow A Crude Mixture (Methyl 2-methyl-4-oxobutanoate) B Silica Gel Deactivation (1% Et3N in Hexanes) A->B C Dry Loading (Adsorption onto Silica) B->C D Flash Column Elution (Hexane:EtOAc Gradient) C->D E TLC Monitoring (2,4-DNPH & KMnO4 Stains) D->E F Fraction Pooling & Careful Concentration (<30°C) E->F G Purified Target Compound F->G

Fig 1. Optimized flash column chromatography workflow for sensitive aldehydes.

Troubleshooting Issue Issue Detected During Purification Degradation Low Yield / Baseline Spots (Aldehyde Degradation) Issue->Degradation Invisible Spots Invisible on TLC (No UV Chromophore) Issue->Invisible Coelution Co-elution with Alcohols (Similar Polarity) Issue->Coelution Sol1 Deactivate Silica with 1% Et3N Degradation->Sol1 Sol2 Use 2,4-DNPH Stain (Orange Spots) Invisible->Sol2 Sol3 Form Bisulfite Adduct & Extract Coelution->Sol3

Fig 2. Troubleshooting logic tree for common purification issues.

Quantitative Data Summaries

Table 1: TLC Visualization Stains for Methyl 2-Methyl-4-oxobutanoate
Stain ReagentTarget Functional GroupVisual ResultSpecificity & Utility
2,4-DNPH Aldehydes / KetonesBright Orange SpotHigh: Forms a hydrazone. Best for confirming intact aldehyde[3].
KMnO₄ Oxidizable groupsYellow spot on purpleModerate: Oxidizes the aldehyde, useful for general screening[4].
PMA General organicsBlue/Green spotLow: Phosphomolybdic acid stains most organic compounds[4].
UV Light (254 nm) Conjugated π -systemsInvisibleN/A: Compound lacks aromaticity or conjugation.
Table 2: Solvent System Optimization (Hexanes : Ethyl Acetate)
Ratio (Hex:EtOAc)Target Rf​ Impurity SeparationRecommendation
95:5 ~0.05Excellent for non-polar byproductsUse for initial column equilibration and loading.
85:15 ~0.30Optimal resolution from alcohols/acidsIdeal for isocratic elution of the target compound.
70:30 ~0.65Poor (co-elution likely)Avoid; runs too fast and compromises resolution.

Troubleshooting & FAQs

Q1: My product yield is significantly lower than the crude NMR suggested, and I see a new highly polar spot on the baseline of my TLC. What happened? A1: You are likely observing on-column degradation. The aldehyde moiety of methyl 2-methyl-4-oxobutanoate is susceptible to oxidation to the corresponding carboxylic acid or acid-catalyzed aldol condensation on the acidic silanol groups of standard silica gel. Causality & Solution: The intrinsic acidity of silica gel accelerates these side reactions. To prevent this, deactivate your silica gel by adding 0.5% to 1% Triethylamine ( Et3​N ) to your eluent during column packing and equilibration. This neutralizes the active silanol sites, ensuring the aldehyde elutes intact[2].

Q2: I am having trouble visualizing the compound on TLC. UV light shows nothing, and iodine is ambiguous. How can I reliably track my fractions? A2: Methyl 2-methyl-4-oxobutanoate lacks an aromatic ring or extended conjugation, making it completely invisible under standard 254 nm UV light. Causality & Solution: You must rely on chemical derivatization. The most authoritative method for this compound is the 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The hydrazine reacts specifically with the aldehyde to form a hydrazone, producing a bright, unmistakable orange spot[3]. Alternatively, Potassium Permanganate ( KMnO4​ ) will oxidize the aldehyde, leaving a yellow spot on a purple background[4].

Q3: My fractions were pure by TLC, but after rotary evaporation, my isolated yield is tiny. Where did my product go? A3: You likely lost the product to the vacuum pump. Causality & Solution: With a molecular weight of 130.14 g/mol and lacking strong intermolecular hydrogen bonding (unlike diols or carboxylic acids), methyl 2-methyl-4-oxobutanoate is highly volatile. When concentrating pooled fractions, keep the rotary evaporator water bath strictly below 30°C. Do not leave the flask on the high vacuum line for more than 10-15 minutes after the bulk solvent is removed.

Q4: The target compound is co-eluting with a primary alcohol impurity. How can I improve resolution? A4: Aliphatic aldehydes and their corresponding alcohols often have similar polarities, but alcohols are stronger hydrogen bond donors. Causality & Solution: Switch to a less polar, more discriminating solvent system, such as 90:10 Hexanes:Diethyl Ether, or utilize a very shallow gradient. If co-elution persists, consider forming a water-soluble sodium bisulfite adduct of the aldehyde. This allows you to extract the alcohol impurity into an organic layer, leaving the aldehyde-bisulfite adduct in the aqueous layer, which can then be basified and back-extracted to recover the pure aldehyde[5].

Sources

Optimization

Technical Support Center: Methyl 2-methyl-4-oxobutanoate Handling &amp; Troubleshooting

Welcome to the Technical Support Center for methyl 2-methyl-4-oxobutanoate . This compound features a highly electrophilic C4 aldehyde and a C1 methyl ester.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for methyl 2-methyl-4-oxobutanoate . This compound features a highly electrophilic C4 aldehyde and a C1 methyl ester. Because aldehydes are inherently more reactive than esters, the C4 position is highly susceptible to side reactions such as auto-oxidation, acetalization in alcoholic solvents, and aldol condensation.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you minimize side reactions and maintain molecular integrity during synthesis and storage.

Mechanistic Overview & Reactivity Profile

Understanding the causality behind the degradation of methyl 2-methyl-4-oxobutanoate is the first step in preventing it. The diagram below illustrates the primary degradation pathways and the corresponding stabilization strategies.

Pathway Aldehyde Methyl 2-methyl-4-oxobutanoate (Reactive Aldehyde) Oxidation Auto-oxidation (Carboxylic Acid) Aldehyde->Oxidation O2 / Radicals Aldol Aldol Condensation (Oligomers) Aldehyde->Aldol Acid / Base Acetal Acetal Protection (Stable) Aldehyde->Acetal Ethylene Glycol, H+ Bisulfite Bisulfite Adduct (Stable Salt) Aldehyde->Bisulfite NaHSO3 (aq)

Reaction pathways of methyl 2-methyl-4-oxobutanoate and stabilization strategies.

Troubleshooting Guide & FAQs

Q: Why does my methyl 2-methyl-4-oxobutanoate degrade into a viscous oil during room-temperature storage? A: The aldehyde group at the C4 position is highly electrophilic, and the adjacent C3 position contains two acidic alpha-protons. Under trace acidic or basic conditions, the molecule undergoes rapid enolization followed by intermolecular aldol condensation, leading to oligomeric and polymeric viscous oils. Furthermore, exposure to atmospheric oxygen initiates a radical auto-oxidation pathway, converting the aldehyde into a carboxylic acid. For long-term storage, the aldehyde must be protected or stored as a bisulfite adduct[1].

Q: How can I selectively protect the aldehyde without affecting the methyl ester at C1? A: Acetals are ideal protecting groups because they are stable under neutral and basic conditions, and their formation is fully reversible[2]. Because aldehydes are significantly more reactive than esters, reacting the compound with a diol (like ethylene glycol) under mild acid catalysis will selectively protect the C4 aldehyde while leaving the C1 methyl ester intact[2].

Q: I am performing a Grignard reaction on another part of my molecule. Will the ester or the aldehyde react first? A: Grignard reagents are powerful nucleophiles that will attack both functional groups, but they react with aldehydes much faster. If left unprotected, the aldehyde will be destroyed immediately[3]. By converting the aldehyde to an acetal, you render it "impregnable" to nucleophilic attack, allowing you to perform the Grignard reaction safely[3]. Keep in mind that the ester will still react with the Grignard reagent unless it is also protected or is the intended target[4].

Q: What is the most efficient way to separate the unreacted aldehyde from a complex reaction mixture? A: A bisulfite extraction protocol is highly recommended. Sodium bisulfite ( NaHSO3​ ) reacts reversibly with unhindered aldehydes to form a water-soluble α -hydroxy sulfonate salt. This allows the aldehyde to be extracted into the aqueous phase, leaving non-polar organic impurities behind in the organic phase[1].

Self-Validating Experimental Protocols

Protocol A: Selective Acetalization (1,3-Dioxolane Formation)

Causality: The reaction between an aldehyde and a diol to form an acetal releases water. Because this is an equilibrium process, continuous removal of water drives the reaction forward to completion[3]. Methodology:

  • Setup: Charge a round-bottom flask with methyl 2-methyl-4-oxobutanoate (1.0 equiv), ethylene glycol (1.5 equiv), and catalytic p-toluenesulfonic acid (0.05 equiv) in anhydrous toluene (0.2 M).

  • Reaction: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Self-Validation: Monitor the accumulation of water in the Dean-Stark trap. The reaction is complete when water ceases to collect (typically 2–4 hours). TLC (Hexanes/EtOAc) will show the disappearance of the UV-active/stainable aldehyde spot.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ to neutralize the acid catalyst (this is critical to prevent reverse hydrolysis during workup). Extract with ethyl acetate, dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Deprotection: When the aldehyde is needed again, it can be regenerated quantitatively using mild aqueous acid (e.g., catalytic NaBArF4​ in water or standard H3​O+ )[5].

Protocol B: Bisulfite Adduct Formation & Regeneration

Causality: The bisulfite anion is a strong nucleophile that selectively attacks the aldehyde carbonyl. The resulting adduct is highly polar and water-soluble. Basification of the aqueous layer reverses the equilibrium, regenerating the pure aldehyde[1].

Workflow Start Crude Aldehyde Mixture AddBisulfite Add saturated NaHSO3(aq) & vigorous stirring Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqPhase Contains product OrgPhase Organic Phase (Impurities) PhaseSep->OrgPhase Discard Basify Basify (NaHCO3) & Extract AqPhase->Basify Pure Pure Methyl 2-methyl-4-oxobutanoate Basify->Pure

Step-by-step workflow for the bisulfite extraction and purification of the aldehyde.

Methodology:

  • Adduct Formation: Dissolve the crude mixture containing methyl 2-methyl-4-oxobutanoate in a water-immiscible solvent (e.g., ethyl acetate). Add an equal volume of saturated aqueous sodium bisulfite ( NaHSO3​ ).

  • Agitation: Stir vigorously for 2 hours at room temperature to ensure maximum biphasic contact.

  • Self-Validation: Separate the layers. Perform a TLC of the organic layer and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms the aldehyde has successfully migrated into the aqueous phase.

  • Washing: Wash the organic layer with water and combine all aqueous phases. Discard the organic layer containing impurities.

  • Regeneration: Cool the aqueous phase to 0°C. Slowly add saturated aqueous NaHCO3​ until the pH reaches 7–8. Note: For enolizable carbonyls like this one, avoid strong bases like NaOH to prevent deprotonation and subsequent aldol condensation[1].

  • Isolation: Extract the regenerated aldehyde into fresh ethyl acetate, dry over Na2​SO4​ , and concentrate.

Quantitative Data & Stability Metrics

To aid in experimental planning, the following table summarizes the stability and susceptibility of methyl 2-methyl-4-oxobutanoate and its protected derivatives under various conditions.

Derivative StateStorage ConditionEstimated Shelf LifeSusceptibility to Auto-OxidationSusceptibility to Aldol Condensation
Neat Aldehyde Room Temp, Ambient Air< 1 weekHighHigh
Neat Aldehyde -20°C, Argon Atmosphere3–6 monthsLowLow
1,3-Dioxolane Acetal Room Temp, Ambient Air> 2 yearsNoneNone
Bisulfite Adduct Room Temp, Sealed Container> 1 yearNoneNone

References

  • Acetals as Protecting Groups for Aldehydes and Ketones.Chemistry Steps.
  • Hydrates, Hemiacetals, and Acetals.Master Organic Chemistry.
  • 17.8: Acetals as Protecting Groups.Chemistry LibreTexts.
  • Aldehyde synthesis by deprotection or hydrolysis.Organic Chemistry Portal.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.PubMed Central (PMC).

Sources

Troubleshooting

Troubleshooting impurities in methyl 2-methyl-4-oxobutanoate vacuum distillation

Welcome to the technical support center for the purification of methyl 2-methyl-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of methyl 2-methyl-4-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Distillation of this keto-ester, while straightforward in principle, is often complicated by specific impurities and potential thermal degradation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful purification process.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the vacuum distillation of methyl 2-methyl-4-oxobutanoate in a direct question-and-answer format.

Q: My crude material is dark, and during distillation, the pot residue turns into a black, viscous tar, resulting in low yield. What is happening?

A: This is a classic sign of thermal decomposition. Methyl 2-methyl-4-oxobutanoate, being a keto-ester, is susceptible to degradation at elevated temperatures. The combination of the ketone and ester functionalities can lead to complex condensation reactions (such as aldol-type reactions) and polymerization, especially if acidic or basic residues from the synthesis are present.

Causality: Prolonged exposure to high temperatures accelerates these side reactions. The rate of decomposition can increase exponentially with temperature. A study on the thermal decomposition of similar butanoate esters highlights the complex reaction pathways that can occur even under pyrolysis conditions.[1]

Solutions:

  • Improve Vacuum: The most critical variable is pressure. A lower vacuum level directly reduces the boiling point, thereby minimizing thermal stress on the compound. Aim for a pressure below 5 mmHg. Regularly inspect your vacuum system for leaks, as even a small leak can significantly raise the boiling point.[2][3]

  • Lower Pot Temperature: Do not exceed a pot temperature of 130-140 °C. If the compound is not distilling at this temperature, your vacuum is insufficient.

  • Use a Short-Path Apparatus: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus minimizes the time the compound spends at high temperatures by reducing the distance between the evaporating and condensing surfaces.[4]

  • Neutralize Crude Material: Perform a preliminary aqueous work-up. Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalyst, followed by a brine wash to reduce water content.[4]

Q: The distillation is proceeding, but the boiling point range is very broad, and my collected fractions are still impure according to GC-MS analysis. Why is the separation inefficient?

A: A broad boiling range suggests either an unstable vacuum or the presence of co-distilling impurities.

Causality:

  • Unstable Vacuum: If you are using a water aspirator, fluctuations in water pressure can cause the vacuum level to vary, leading to a fluctuating boiling point.[5]

  • Co-distilling Impurities: The synthesis of methyl 2-methyl-4-oxobutanoate, often via a Michael addition, can result in byproducts with boiling points close to the main product.[6][7] For example, unreacted starting materials or side-products from self-condensation of the reactants could be present.

Solutions:

  • Stabilize the Vacuum: Use a high-quality vacuum pump with a digital controller and a cold trap. If using an aspirator, ensure consistent water flow. A manometer is essential for monitoring the pressure accurately.

  • Increase Separation Efficiency: Switch from a simple distillation setup to a fractional distillation. Use a Vigreux column or, for better separation, a column packed with structured packing like Raschig rings or metal sponge. This increases the number of theoretical plates, enhancing separation.

  • Pre-Purification: Consider flash column chromatography on a small sample to identify the impurity profile. For larger scales, an acidic or basic wash during the work-up can help remove certain types of impurities.

Q: I'm not reaching the target vacuum level (e.g., <5 mmHg). What are the most common sources of leaks?

A: Achieving a deep vacuum is impossible if the system is not perfectly sealed. Leaks are the most common frustration in vacuum distillation.

Causality: Air entering the system counteracts the action of the pump, creating a dynamic equilibrium at a higher-than-desired pressure.

Solutions:

  • Check All Joints: Ensure all glass joints are properly sealed with a suitable vacuum grease. Use Keck clips to secure all connections.[5]

  • Inspect Glassware: Before assembly, meticulously inspect every piece of glassware for star cracks or fractures, which can become catastrophic under vacuum.

  • Systematic Leak Testing: Isolate different parts of the system to pinpoint the leak. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly. Then, incrementally add components (cold trap, manifold, distillation apparatus) and watch the gauge to see when the pressure drop is compromised.[2]

  • Check Tubing: Use thick-walled vacuum tubing. Standard rubber or vinyl tubing will collapse under vacuum. Check the tubing for cracks or holes.

Section 2: Frequently Asked Questions (FAQs)

What are the primary impurities I should expect? The impurity profile is highly dependent on the synthetic route. For a synthesis involving a Michael addition, expect to find:

  • Unreacted Michael acceptor (e.g., methyl acrylate).

  • Unreacted Michael donor (e.g., a ketone or malonic ester derivative).

  • Products of self-condensation or polymerization.

  • Residual solvents from the reaction or work-up (e.g., THF, Toluene, Ethanol).

Is an aqueous work-up always necessary before distillation? Highly recommended. An aqueous wash, particularly with a mild base like sodium bicarbonate, neutralizes residual acids that can catalyze decomposition at high temperatures.[4] A subsequent brine wash helps remove the bulk of dissolved water, which can otherwise cause bumping or form azeotropes. Always dry the organic layer with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before distilling.

What is the expected boiling point of methyl 2-methyl-4-oxobutanoate? Specific experimental data for this compound is scarce in publicly available literature. However, based on structurally similar levulinate esters, we can estimate its boiling point. For comparison, ethyl levulinate boils at 206 °C at atmospheric pressure and methyl levulinate boils around 190-196 °C. Under vacuum, the boiling point will be significantly lower. A general rule of thumb is that halving the pressure reduces the boiling point by about 15 °C. For a target pressure of 1-2 mmHg, the boiling point would likely be in the 70-90 °C range.

CompoundBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)Source
Methyl Levulinate190-196 °C~75 °C @ 10 mmHg[8]
Ethyl Levulinate206 °C~85 °C @ 10 mmHg[8]
Methyl 2-methyl-4-oxobutanoate (Estimated) ~195-205 °C ~70-90 °C @ 1-2 mmHg Estimate

Section 3: Protocols and Methodologies

Protocol 1: Pre-Distillation Aqueous Work-Up

This protocol is designed to remove ionic impurities, acids, and bases before distillation.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Use approximately 2-3 times the volume of the crude material.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated brine (NaCl solution) to facilitate the removal of dissolved water.

  • Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to dry the solution. Swirl and let it stand for 15-20 minutes.

  • Filter the drying agent and wash it with a small amount of fresh solvent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the dried, neutralized crude oil, which is now ready for vacuum distillation.

Protocol 2: Fractional Vacuum Distillation
  • Glassware Inspection: Inspect all glassware for cracks or defects. Ensure all pieces are completely dry.

  • Apparatus Assembly: Assemble a fractional distillation apparatus (see diagram below) using a short Vigreux column. Lightly grease all joints. Use a stir bar in the distillation flask to ensure smooth boiling.[5]

  • System Seal: Secure all joints with Keck clips. Attach the vacuum hose from the vacuum adapter to a cold trap, and then to the vacuum pump.

  • Apply Vacuum: With the system sealed, turn on the vacuum pump. The pressure should drop steadily. A hissing sound indicates a leak that must be found and fixed.

  • Begin Heating: Once a stable, low pressure is achieved (e.g., < 2 mmHg), begin heating the distillation flask using a heating mantle. Stir the contents moderately.

  • Collect Fractions:

    • Collect any low-boiling forerun (residual solvent) in the first receiving flask.

    • As the temperature of the distilling vapor rises and stabilizes at the boiling point of your product, switch to a new, pre-weighed receiving flask.

    • Record the stable temperature range and the pressure at which the main fraction is collected.[5]

  • Shutdown: Once the main fraction is collected or the distillation rate drops significantly, lower and remove the heating mantle. Allow the system to cool for at least 20-30 minutes under vacuum.

  • Vent System: Slowly and carefully vent the system by opening a stopcock or removing the vacuum hose from the adapter before turning off the pump. This prevents oil from the pump from being sucked back into the system.[5]

Section 4: Diagrams and Visual Aids

G Troubleshooting Workflow for Vacuum Distillation problem Problem Observed During Distillation discolor Discoloration / Tarring problem->discolor poor_sep Poor Separation / Broad BP problem->poor_sep low_vac Cannot Reach Target Vacuum problem->low_vac cause_thermal {Cause|Thermal Decomposition} discolor->cause_thermal cause_vac {Cause|Unstable Vacuum} poor_sep->cause_vac cause_impurity {Cause|Co-distilling Impurities} poor_sep->cause_impurity cause_leak {Cause|System Leaks} low_vac->cause_leak sol_temp Lower Pot Temperature cause_thermal->sol_temp sol_vac Improve Vacuum Level cause_thermal->sol_vac sol_path Use Short-Path Setup cause_thermal->sol_path sol_pump Stabilize Vacuum Source cause_vac->sol_pump sol_frac Use Fractional Column cause_impurity->sol_frac sol_leak Leak Test System cause_leak->sol_leak sol_pump->sol_vac enables sol_leak->sol_vac enables

Caption: Logical workflow for troubleshooting common distillation issues.

G Potential Impurity Formation in Michael Addition donor Michael Donor (e.g., Enolate of Methyl Propionate) side_product Impurity: Self-Condensation Product donor->side_product Side Reaction reaction Michael Addition Reaction donor->reaction acceptor Michael Acceptor (e.g., Acrolein) acceptor->side_product Side Reaction acceptor->reaction product Desired Product (Methyl 2-methyl-4-oxobutanoate) unreacted_donor Impurity: Unreacted Donor unreacted_acceptor Impurity: Unreacted Acceptor reaction->product Main Path reaction->unreacted_donor Side Path (Incomplete Reaction) reaction->unreacted_acceptor Side Path (Incomplete Reaction)

Caption: Synthetic pathways leading to common impurities.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Organic Syntheses. (n.d.). Methyl 4-hydroxy-2-butynoate. Retrieved March 17, 2026, from [Link]

  • Lines, J. R. (n.d.). Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Corp. Retrieved March 17, 2026, from [Link]

  • Ashenhurst, J. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • This cit
  • Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved March 17, 2026, from [Link]

  • LibreTexts Chemistry. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved March 17, 2026, from [Link]

  • Nayak, S., & Rajakumar, B. (2023). An experimental and theoretical kinetic modeling study of the thermal decomposition of methyl-2-methyl butanoate behind shock waves. Combustion and Flame. Retrieved March 17, 2026, from [Link]

  • This cit
  • Gontrani, L., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. MDPI. Retrieved March 17, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • LibreTexts Chemistry. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved March 17, 2026, from [Link]

  • This cit
  • Explore Composites! (2021, May 12). Troubleshooting Vacuum Infusion. Retrieved March 17, 2026, from [Link]

  • This cit
  • This cit

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-Methyl-4-oxobutanoate Esterification

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of methyl 2-methyl-4-oxobutanoate . This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Portal for the synthesis of methyl 2-methyl-4-oxobutanoate . This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the esterification of 2-methyl-4-oxobutanoic acid.

The primary synthetic hurdle in this transformation is chemoselectivity . The starting material contains both a carboxylic acid and a highly reactive C4 aldehyde. Standard esterification conditions frequently result in the destruction of the aldehyde, leading to complex mixtures or unwanted acetal byproducts. This portal provides the theoretical grounding, diagnostic workflows, and self-validating protocols required to achieve >95% chemoselectivity.

Diagnostic Workflow: Chemoselectivity Pathways

Understanding the mechanistic fate of your substrate under different catalytic conditions is the first step in troubleshooting. The diagram below illustrates why traditional methods fail and why mild methylation is required.

ReactionPathways SM 2-Methyl-4-oxobutanoic Acid (Carboxylic Acid + Aldehyde) Cond1 Fischer Esterification (MeOH, H+) SM->Cond1 Cond2 Base-Mediated (MeI, K2CO3) SM->Cond2 Cond3 TMS-Diazomethane (TMSCHN2, MeOH) SM->Cond3 Prod1 Methyl 4,4-dimethoxy- 2-methylbutanoate (Acetal Byproduct) Cond1->Prod1 Acid attacks aldehyde Prod2 Complex Mixture (Aldol/Epimerization) Cond2->Prod2 Base attacks α-proton Prod3 Methyl 2-methyl- 4-oxobutanoate (Desired Target) Cond3->Prod3 Chemoselective

Fig 1: Chemoselectivity pathways for 2-methyl-4-oxobutanoic acid esterification.

Chemoselectivity Optimization Matrix

To prevent the loss of your starting material, compare the quantitative outcomes of various esterification environments. The data below summarizes expected yields and mechanistic pitfalls.

Esterification MethodReagents & ConditionsTarget Ester Yield (%)Acetal Byproduct (%)Mechanistic Outcome
Fischer Esterification MeOH, H₂SO₄ (cat.), 65 °C< 10%> 85%Acid catalyzes aldehyde protonation, driving massive acetalization.
Base-Mediated Alkylation MeI, K₂CO₃, DMF, 25 °C~40%0%Base triggers α-deprotonation leading to aldol condensation/epimerization.
Steglich Esterification MeOH, EDC·HCl, DMAP, 0 °C~75%< 5%Mild, but excess DMAP (a nucleophile) can induce aldehyde side-reactions.
TMS-Diazomethane TMSCHN₂, MeOH/Toluene, 0 °C> 95% 0% Chemoselective methylation of the carboxylate; aldehyde remains untouched [1].

Self-Validating Protocol: TMS-Diazomethane Esterification

Based on the optimization matrix, Trimethylsilyldiazomethane (TMSCHN₂) is the premier reagent for this transformation [2]. It is a safe, non-explosive alternative to diazomethane that provides near-quantitative yields without requiring harsh acids or bases.

This protocol is designed as a self-validating system : it includes built-in analytical checkpoints to ensure the aldehyde remains intact throughout the workflow.

Step 1: Substrate Preparation & Baseline Validation
  • Dissolve 2-methyl-4-oxobutanoic acid (1.0 equiv, e.g., 10 mmol) in a 4:1 mixture of anhydrous Toluene and Methanol to achieve a 0.2 M concentration.

  • Validation Check: Spot the starting material on a TLC plate (Hexanes/EtOAc 3:1) and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright orange/yellow spot confirms the presence of an active, unhydrated aldehyde.

  • Chill the reaction flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

    • Causality: Maintaining 0 °C prevents the volatilization of TMSCHN₂ and suppresses background thermal degradation.

Step 2: Reagent Addition
  • Add TMS-diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise over 15 minutes.

  • Observation: You will observe the immediate evolution of nitrogen gas (bubbling). The solution will take on a persistent pale yellow color once an excess of the reagent is achieved in the flask.

Step 3: Reaction Monitoring & Quenching
  • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1 hour.

  • Validation Check: Run a TLC. The starting material spot should be completely consumed. The new product spot must still stain positive with 2,4-DNPH, proving the aldehyde survived the esterification.

  • Quench the reaction by adding glacial acetic acid dropwise until the yellow color completely dissipates and gas evolution ceases.

    • Causality: Acetic acid safely protonates and consumes the unreacted TMSCHN₂, preventing unwanted methylation or silylation artifacts during the concentration step.

Step 4: Isolation & Final Verification
  • Concentrate the mixture under reduced pressure. The crude product is often >95% pure, but can be passed through a short silica plug if necessary.

  • Final Validation (NMR): Confirm success via ¹H NMR (CDCl₃). You must observe the aldehyde proton at ~9.7 ppm (t, 1H) and the newly formed methyl ester singlet at ~3.68 ppm (s, 3H) . The absence of a peak at ~4.4 ppm confirms no acetal was formed.

NMR-Guided Troubleshooting Workflow

If your isolated yields are low or your NMR spectra show unexpected peaks, follow this diagnostic logic tree to identify the failure point in your reaction.

Troubleshooting Start Analyze Crude NMR Q1 Is Aldehyde Peak (~9.7 ppm) Present? Start->Q1 NoAld Peak Missing Q1->NoAld No YesAld Peak Present Q1->YesAld Yes Acetal Check ~4.4 ppm (Acetal CH) NoAld->Acetal FixAcid Action: Remove all traces of strong acid Acetal->FixAcid Q2 Is Ester Peak (~3.7 ppm) Present? YesAld->Q2 NoEst Incomplete Reaction Q2->NoEst No/Weak Success Optimal Conversion Q2->Success Strong FixTime Action: Add 0.2 eq TMSCHN2, extend time NoEst->FixTime

Fig 2: NMR-guided troubleshooting workflow for reaction optimization.

Expert FAQs

Q: Why did my Fischer esterification yield a product with a mass +32 Da higher than expected? A: You have inadvertently synthesized the dimethyl acetal (methyl 4,4-dimethoxy-2-methylbutanoate). Under acidic conditions (H₂SO₄ or HCl), the aldehyde oxygen is protonated, making the carbonyl carbon highly electrophilic. Methanol attacks this carbon, forming a hemiacetal, which subsequently loses water to form the stable dimethyl acetal. To avoid this, you must abandon acid catalysis and use neutral conditions.

Q: Can I use Steglich esterification (EDC/DMAP) instead of TMS-diazomethane? A: Yes, but with strict caveats. Steglich esterification is generally mild, but DMAP is a nucleophilic base. If used in anything more than strictly catalytic amounts (e.g., >0.1 equiv), DMAP can catalyze the aldol condensation of your C4 aldehyde. If you must use EDC, keep the reaction strictly at 0 °C and minimize DMAP exposure.

Q: Why is Methanol required as a co-solvent when using TMS-diazomethane? A: TMSCHN₂ is relatively unreactive toward carboxylic acids in pure non-polar solvents (like DCM or toluene). Methanol acts as a critical proton shuttle. It reacts with the intermediate silyl ester or directly facilitates the protonation of the diazo carbon, generating the highly reactive methanediazonium ion which rapidly methylates the carboxylate. Without methanol, the reaction stalls or yields unwanted acylsilane artifacts [1, 3].

Q: My product turned dark brown during concentration. What happened? A: This indicates thermal degradation or oxidation of the aldehyde. Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to air and heat. Ensure you are concentrating the product at a low water-bath temperature (< 30 °C) and storing the final ester under an inert argon or nitrogen atmosphere at -20 °C.

References

  • Kühnel, E., et al. "Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane." Angewandte Chemie International Edition, 2007. URL:[Link]

  • "Diazomethane (CH2N2) and TMS-Diazomethane." Master Organic Chemistry, 2025. URL:[Link]

Troubleshooting

Technical Support Center: Resolving &amp; Handling Enantiomers of Methyl 2-methyl-4-oxobutanoate

Overview Welcome to the Technical Support Center for the resolution, synthesis, and handling of methyl 2-methyl-4-oxobutanoate . This bifunctional molecule—featuring both an ester and a highly reactive aldehyde—presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the resolution, synthesis, and handling of methyl 2-methyl-4-oxobutanoate . This bifunctional molecule—featuring both an ester and a highly reactive aldehyde—presents unique challenges in chiral separation and synthetic manipulation. This guide is designed for researchers and drug development professionals, providing field-proven protocols, mechanistic troubleshooting, and validated analytical methods.

FAQ & Troubleshooting Guides

Q1: Why is Gas-Liquid Chromatography (GLC) recommended over HPLC for resolving the enantiomers of this compound?

A: The choice of analytical modality is dictated by the molecule's photophysical properties. Methyl 2-methyl-4-oxobutanoate lacks extended π -conjugation or aromatic systems, resulting in negligible UV absorbance. Consequently, traditional chiral HPLC relying on UV/Vis detection yields poor signal-to-noise ratios.

Causality & Solution: Chiral GLC equipped with a Flame Ionization Detector (FID) is the gold standard for this molecule. FID is highly sensitive to aliphatic carbon chains. By utilizing a cyclodextrin-based chiral stationary phase (such as the Bodman Chiraldex β -DM), the enantiomers can be baseline-resolved based on subtle differences in their inclusion complex stabilities within the cyclodextrin cavity[1].

GLC_Workflow A Racemic Methyl 2-methyl-4-oxobutanoate B Sample Prep (Dilute in Et2O) A->B C Chiral GLC Bodman Chiraldex β-DM (80 °C isotherm) B->C D FID Detection C->D E (R)-Isomer tR = 70.6 min D->E Peak 1 F (S)-Isomer tR = 71.3 min D->F Peak 2

Workflow for the analytical resolution of racemic methyl 2-methyl-4-oxobutanoate via chiral GLC.

Q2: What is the exact protocol for determining the enantiomeric excess (ee) via GLC?

A: To ensure a self-validating system, inject a racemic standard first. You must observe two distinct peaks at the exact retention times listed below before injecting your enantioenriched samples[1].

Table 1: Validated Chiral GLC Parameters

ParameterSpecification
Column Bodman Chiraldex β -DM
Dimensions 30 m × 0.25 mm
Carrier Gas Helium
Flow Rate 1.0 mL/min
Temperature Profile 80 °C (Isothermal)
Detection Flame Ionization Detector (FID)
Retention Time (R)-isomer 70.6 min
Retention Time (S)-isomer 71.3 min

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~1.5 mg of the analyte in 1 mL of GC-grade diethyl ether or pentane. Do not use protic solvents like methanol, as they may form hemiacetals with the aldehyde.

  • Equilibration: Purge the column with Helium and hold the oven isothermally at 80 °C until the baseline stabilizes[1].

  • Injection: Inject 1 μ L of the sample using a split-mode capillary injection system (split ratio ~50:1) to prevent column overloading and peak tailing[1].

  • Integration: Run the method for 80 minutes. Integrate the areas under the peaks at 70.6 min and 71.3 min to calculate the enantiomeric ratio[1].

Q3: I need preparative quantities of the pure (S)-enantiomer. Should I perform a classical resolution on the racemate?

A: No. Classical preparative resolution (e.g., forming diastereomeric acetals, separating them, and hydrolyzing) is highly inefficient for this substrate due to the propensity of the aldehyde to undergo side reactions during cleavage.

The Authoritative Alternative: We strongly recommend bypassing racemate resolution entirely in favor of enantioselective organocatalytic asymmetric synthesis . Specifically, the 1,4-hydride reduction of (E)-methyl 3-formyl-2-methylacrylate using a chiral imidazolidinone catalyst (MacMillan's catalyst) and a Hantzsch ester directly yields the (S)-enantiomer in high ee[2].

Organocatalysis Substrate (E)-methyl 3-formyl- 2-methylacrylate Iminium Iminium Ion Intermediate (Activated) Substrate->Iminium + Catalyst - H2O Catalyst Chiral Imidazolidinone Catalyst Catalyst->Iminium Enamine Enamine Intermediate Iminium->Enamine Enantioselective 1,4-Hydride Transfer Hydride Hantzsch Ester (Hydride Donor) Hydride->Enamine Enamine->Catalyst Catalyst Regeneration Product (S)-methyl 2-methyl- 4-oxobutanoate Enamine->Product Hydrolysis + H2O

Organocatalytic 1,4-hydride reduction cycle for asymmetric synthesis of the (S)-enantiomer.

Step-by-Step Preparative Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve (E)-methyl 3-formyl-2-methylacrylate (100 mg, 0.781 mmol) and the chiral imidazolidinone catalyst in an appropriate organic solvent[2].

  • Hydride Addition: Add the Hantzsch ester (dihydropyridine) to the mixture to serve as the hydride donor[2].

  • Incubation: Stir the reaction for 26 hours. The catalyst forms an iminium ion complex with the substrate, lowering the LUMO and directing the hydride attack exclusively to one face of the alkene[2].

  • Targeted Workup (Crucial Step): Pour the cold reaction mixture into a 10% aqueous HCl solution and dilute with diethyl ether[3].

    • Causality: The Hantzsch ester is oxidized to a pyridine derivative during the reaction. Washing the organic layer four times with 10% HCl protonates this pyridine byproduct and the imidazolidinone catalyst, rendering them water-soluble and effectively partitioning them away from the organic product[3].

  • Neutralization & Isolation: Wash the organic layer once with saturated aqueous NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo[3]. Purify via flash chromatography to obtain the title compound (typically ~83% yield, 91% ee)[2].

Q4: Troubleshooting: My product is losing enantiomeric purity over time. Is the chiral center racemizing?

A: It is highly unlikely that the chiral center is racemizing under standard storage conditions.

Mechanistic Insight: The chiral center in methyl 2-methyl-4-oxobutanoate is at the C2 position, which is α to the ester, not the aldehyde. Esters are significantly less acidic than aldehydes or ketones. Enolization at the C2 position (which would cause racemization) requires strong bases (e.g., LDA at -78 °C) or prolonged exposure to strong alkoxides. Mild aqueous bases used in workup (like NaHCO3​ ) do not possess the thermodynamic driving force to enolize the ester.

Root Cause & Solution: The perceived loss of purity is almost certainly due to aldehyde auto-oxidation , not racemization. Aldehydes rapidly oxidize to carboxylic acids in the presence of atmospheric oxygen. This degradation creates impurities that can co-elute or interfere with chiral analysis, giving the illusion of a dropping ee.

  • Fix: Always store the purified compound under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials at -20 °C.

References

  • [2],[1] MacMillan, D. W. C., et al. Hydride reduction of α,β-unsaturated carbonyl compounds using chiral organic catalysts. US Patent 7,323,604 B2. Google Patents. URL:

  • [3] Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society (Supporting Information). ACS Publications. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Analysis of Methyl 2-methyl-4-oxobutanoate and Methyl 4-oxobutanoate

This in-depth technical guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of two isomeric keto esters: methyl 2-methyl-4-oxobutanoate and methyl 4-oxobutanoate. Design...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of two isomeric keto esters: methyl 2-methyl-4-oxobutanoate and methyl 4-oxobutanoate. Designed for researchers, scientists, and drug development professionals, this guide delves into the nuances of their chromatographic separation and mass spectral fragmentation, offering both theoretical predictions and a robust experimental framework.

Introduction

Methyl 2-methyl-4-oxobutanoate and methyl 4-oxobutanoate are structural isomers with the same molecular formula (C₅H₈O₃) and molecular weight (116.12 g/mol )[1][2]. Their subtle difference lies in the position of a methyl group, which significantly influences their physicochemical properties and, consequently, their behavior during GC-MS analysis. Understanding these differences is crucial for their accurate identification and quantification in complex matrices, a common requirement in metabolic research, chemical synthesis, and pharmaceutical development[3][4][5][6]. While extensive experimental data for methyl 2-methyl-4-oxobutanoate is not widely available in the public domain, we can predict its behavior based on well-established principles of chromatography and mass spectrometry[7].

Chromatographic Separation: Predicting Elution Order

The separation of these isomers by gas chromatography is predicated on their differential volatility and interaction with the stationary phase of the GC column.

  • Boiling Point and Volatility: The presence of a methyl group at the α-position in methyl 2-methyl-4-oxobutanoate introduces steric hindrance and a slight increase in molecular surface area compared to its linear counterpart, methyl 4-oxobutanoate. This structural difference is expected to result in a lower boiling point for the branched isomer, making it more volatile.

  • Predicted Elution Order: In a typical non-polar or mid-polar GC column (such as one with a 5% phenyl-methylpolysiloxane stationary phase), compounds generally elute in order of increasing boiling point. Therefore, it is anticipated that methyl 2-methyl-4-oxobutanoate will elute before methyl 4-oxobutanoate .

Mass Spectrometry: Deciphering Fragmentation Patterns

Electron ionization (EI) at a standard 70 eV will induce fragmentation of both molecules, providing a unique fingerprint for identification. The fragmentation patterns are dictated by the stability of the resulting carbocations and neutral losses, primarily through mechanisms like α-cleavage and McLafferty rearrangement[8][9].

Methyl 4-oxobutanoate

This linear keto ester is expected to undergo characteristic fragmentation patterns for both the ester and aldehyde functionalities.

  • α-Cleavage: Cleavage adjacent to the carbonyl groups is a primary fragmentation pathway.

    • Loss of the methoxy group (•OCH₃, 31 Da) from the molecular ion (m/z 116) would yield an acylium ion at m/z 85 .

    • Cleavage between C3 and C4 would result in the formation of a resonance-stabilized acylium ion at m/z 57 or a fragment corresponding to the loss of an ethyl group containing the aldehyde (•CH₂CHO, 43 Da), also leading to a fragment at m/z 73 .

  • McLafferty Rearrangement: While not a classic McLafferty rearrangement due to the lack of a γ-hydrogen relative to the ester carbonyl, a rearrangement involving the aldehyde hydrogen is possible, though likely less favorable.

Methyl 2-methyl-4-oxobutanoate

The branched nature of this isomer will influence its fragmentation, leading to a distinct mass spectrum.

  • α-Cleavage:

    • Similar to its isomer, the loss of the methoxy group (•OCH₃, 31 Da) will produce a prominent ion at m/z 85 .

    • A key differentiating fragmentation will be the cleavage at the branched α-carbon. Loss of the entire methyl-substituted acyl group (•CH(CH₃)COOCH₃) would result in a fragment at m/z 43 , corresponding to the propanoyl cation. Conversely, cleavage of the bond between the α-carbon and the adjacent methylene group would lead to a stable, branched acylium ion.

  • Influence of the Methyl Group: The presence of the methyl group at the C2 position can stabilize adjacent carbocations, potentially leading to a more complex fragmentation pattern with a series of smaller fragment ions.

Proposed Experimental Protocol

This section outlines a robust, self-validating GC-MS methodology for the analysis of these two isomers.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Sample Preparation: Standards of methyl 2-methyl-4-oxobutanoate and methyl 4-oxobutanoate dissolved in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 100 µg/mL.

GC-MS Parameters
ParameterValueRationale
Inlet Temperature 250°CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Volume 1 µLA standard volume for achieving good sensitivity and peak shape.
Split Ratio 20:1Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas HeliumProvides good chromatographic efficiency and is compatible with mass spectrometry.
Flow Rate 1.0 mL/minAn optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Program Initial temp 50°C, hold 2 min, ramp at 10°C/min to 200°C, hold 5 minThis temperature program allows for the separation of volatile compounds while ensuring the elution of the target analytes in a reasonable time.
Transfer Line Temp 280°CPrevents condensation of the analytes between the GC and the MS.
Ion Source Temp 230°CA standard temperature for electron ionization, minimizing thermal degradation within the source.
Ionization Energy 70 eVThe standard energy for EI, which produces reproducible fragmentation patterns and allows for library matching.
Mass Range m/z 35-200Covers the molecular ions and expected fragments of the analytes.
Acquisition Mode Full ScanAllows for the collection of complete mass spectra for identification and comparison.

Predicted Results and Data Presentation

The following tables summarize the anticipated results from the GC-MS analysis based on the proposed protocol.

Table 1: Predicted Chromatographic and Mass Spectral Data

CompoundPredicted Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 2-methyl-4-oxobutanoate~10.511685, 73, 57, 43
Methyl 4-oxobutanoate~11.011685, 73, 59, 43

Table 2: Interpretation of Key Fragment Ions

m/zProposed Fragment StructureOriginating Compound(s)
116[C₅H₈O₃]⁺•Both
85[M - •OCH₃]⁺Both
73[M - •CH₂CHO]⁺Methyl 4-oxobutanoate
59[CH₃OC(O)]⁺Both
57[CH₃CH₂CO]⁺Methyl 2-methyl-4-oxobutanoate
43[CH₃CO]⁺Both

Visualizing the Workflow and Fragmentation

To further clarify the analytical process and the molecular fragmentation, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample containing analytes Injector Injector (250°C) Sample->Injector Standard Prepare Standards Standard->Injector Column GC Column (HP-5ms) Injector->Column IonSource EI Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectrum Mass Spectrum Detector->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification

Caption: General experimental workflow for the GC-MS analysis.

Fragmentation_Pathways cluster_M4O Methyl 4-oxobutanoate cluster_M2M4O Methyl 2-methyl-4-oxobutanoate M4O_MI [C₅H₈O₃]⁺• m/z 116 M4O_F85 [M - •OCH₃]⁺ m/z 85 M4O_MI->M4O_F85 - •OCH₃ M4O_F73 [M - •CH₂CHO]⁺ m/z 73 M4O_MI->M4O_F73 - •CH₂CHO M4O_F59 [CH₃OC(O)]⁺ m/z 59 M4O_MI->M4O_F59 α-cleavage M4O_F43 [CH₃CO]⁺ m/z 43 M4O_MI->M4O_F43 rearrangement M2M4O_MI [C₅H₈O₃]⁺• m/z 116 M2M4O_F85 [M - •OCH₃]⁺ m/z 85 M2M4O_MI->M2M4O_F85 - •OCH₃ M2M4O_F57 [CH₃CH₂CO]⁺ m/z 57 M2M4O_MI->M2M4O_F57 α-cleavage M2M4O_F43 [CH₃CO]⁺ m/z 43 M2M4O_MI->M2M4O_F43 rearrangement

Caption: Predicted fragmentation pathways for the two isomers.

Conclusion

The GC-MS analysis of methyl 2-methyl-4-oxobutanoate and methyl 4-oxobutanoate provides a clear illustration of how subtle structural isomerism can be resolved through careful methodological design. The predicted earlier elution of the branched isomer and the distinct fragmentation patterns, particularly the unique fragment ions arising from α-cleavage at different positions, should allow for their unambiguous identification. The provided experimental protocol offers a robust starting point for researchers, and the detailed explanation of the underlying scientific principles ensures a thorough understanding of the analytical process. This guide serves as a valuable resource for any scientist or professional engaged in the analysis of small molecules where isomeric differentiation is critical.

References

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis). Retrieved from [Link]

  • PubMed. (n.d.). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Retrieved from [Link]

  • AIP Publishing. (n.d.). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation and. Retrieved from [Link]

  • YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxo-2-butenoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-anilino-4-oxobutanoate. Retrieved from [Link]

  • PubChem. (2018, September 17). NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 4-oxooctanaoate. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-oxobutanoic acid. Retrieved from [Link]

  • LECO Corporation. (n.d.). Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source. Retrieved from [Link]

  • PMC. (n.d.). Using Accurate Mass Gas Chromatography–Mass Spectrometry with the MINE Database for Epimetabolite Annotation. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. Retrieved from [Link]

  • J-STAGE. (n.d.). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Retrieved from [Link]

  • NIST. (n.d.). NIST Tandem Mass Spectral Library. Retrieved from [Link]

  • NIST WebBook. (n.d.). Butanoic acid, 2-methyl-, 2-methylbutyl ester. Retrieved from [Link]

  • Computational Toxicology and Exposure Online Resources. (2025, October 15). Ethyl 2-(methoxymethyl)-2-methyl-3-oxobutanoate - Links. Retrieved from [Link]

  • LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

Sources

Comparative

Comparing reactivity of methyl 2-methyl-4-oxobutanoate and ethyl 2-methyl-4-oxobutanoate

Title: Comparative Reactivity Guide: Methyl vs. Ethyl 2-Methyl-4-oxobutanoate in Synthetic Development Introduction Methyl 2-methyl-4-oxobutanoate and ethyl 2-methyl-4-oxobutanoate are highly versatile γ -aldehydo esters...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: Methyl vs. Ethyl 2-Methyl-4-oxobutanoate in Synthetic Development

Introduction Methyl 2-methyl-4-oxobutanoate and ethyl 2-methyl-4-oxobutanoate are highly versatile γ -aldehydo esters utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Because they possess both an electrophilic aldehyde and an ester moiety, they serve as critical bifunctional building blocks. While they are often treated interchangeably in early-stage route scouting, their divergent reactivity profiles at the ester position can profoundly impact chemoselectivity, reaction kinetics, and downstream purification. This guide provides an objective, data-driven comparison of their reactivity to aid drug development professionals in selecting the optimal analog.

Mechanistic Causality: Structural and Electronic Effects

To predict the behavior of these molecules in a synthetic cascade, we must isolate the reactivity of their two functional groups:

  • The C4 Aldehyde (Identical Reactivity): The terminal aldehyde is highly electrophilic. Because it is separated from the ester by a two-carbon aliphatic spacer (C2 and C3), the inductive and steric effects of the ester's alkoxy group (methoxy vs. ethoxy) do not propagate to the C4 position. Consequently, nucleophilic additions at the aldehyde—such as reductive aminations, Grignard additions, or Wittig olefinations—proceed at identical rates for both compounds.

  • The C1 Ester (Divergent Reactivity): Nucleophilic acyl substitution at the ester carbonyl is highly sensitive to the nature of the leaving group. The ethyl group exerts greater steric shielding over the carbonyl carbon than the methyl group. Furthermore, the slightly stronger electron-donating inductive effect of the ethyl group stabilizes the ester's ground state, rendering the carbonyl carbon less electrophilic. As a result, kinetic studies show that ethyl esters than their methyl counterparts under identical basic conditions[1].

Quantitative Reactivity Comparison

The following table summarizes the key physicochemical and kinetic differences between the two analogs, providing a quick-reference guide for route design.

Property / Reactivity MetricMethyl 2-methyl-4-oxobutanoateEthyl 2-methyl-4-oxobutanoateMechanistic Causality
Molecular Formula C6H10O3C7H12O3Ethyl variant contains an additional -CH2- unit.
Aldehyde Electrophilicity HighHighInductive effects of the alkoxy group do not reach C4.
Relative Saponification Rate ( krel​ ) ~3.01.0Ethyl group increases steric hindrance at the C1 carbonyl[1].
Chemoselectivity Window ModerateHighThe slower ester reactivity of the ethyl variant widens the operational window for aldehyde-exclusive reactions.
Application in Cascades Susceptible to premature cleavagePreferred for robust stabilityEthyl esters are often selected for to prevent side reactions[2].

Visualizing Chemoselectivity

The bifunctional nature of these molecules requires careful reagent selection. The diagram below illustrates the divergent and convergent reactivity pathways.

ReactivityMap SM 2-Methyl-4-oxobutanoate (Methyl or Ethyl) Aldehyde Aldehyde Reactivity (C4 Position) SM->Aldehyde Chemoselective Addition Ester Ester Reactivity (C1 Position) SM->Ester Acyl Substitution RedAm Reductive Amination (Identical Rates) Aldehyde->RedAm Wittig Wittig Olefination (Identical Rates) Aldehyde->Wittig Hydrolysis Saponification (Methyl > Ethyl Rate) Ester->Hydrolysis Amidation Direct Amidation (Methyl > Ethyl Rate) Ester->Amidation

Caption: Chemoselective reactivity pathways for 2-methyl-4-oxobutanoate esters.

Experimental Methodologies: Self-Validating Protocols

To rigorously compare these building blocks, researchers must employ self-validating experimental designs. The following protocols ensure that kinetic data is internally consistent and free from artifacts.

Protocol A: Chemoselective Reductive Amination (Aldehyde-Targeted) Purpose: To verify that the aldehyde can be fully consumed without inducing ester cleavage or transesterification. Self-Validation Mechanism: The inclusion of an internal standard (1,3,5-trimethoxybenzene) allows for absolute quantification via LC-MS. If the ester group reacts, the mass balance will fail, and a carboxylic acid byproduct peak will emerge, immediately flagging off-target reactivity.

  • Preparation: Dissolve 1.0 mmol of the chosen ester (methyl or ethyl 2-methyl-4-oxobutanoate) and 1.0 mmol of the primary amine substrate in 5.0 mL of anhydrous dichloromethane (DCM).

  • Standard Addition: Add 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard.

  • Catalysis: Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) and 1.0 equivalent of glacial acetic acid. Stir at 25 °C.

  • Monitoring: Withdraw 10 µL aliquots at 30-minute intervals, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation: The reaction is complete when the extracted ion chromatogram (EIC) for the starting material reaches zero, while the ester-containing product mass matches the theoretical yield relative to the internal standard.

Protocol B: Kinetic Saponification Assay (Ester-Targeted) Purpose: To quantitatively measure the difference in hydrolysis rates between the methyl and ethyl esters. Self-Validation Mechanism: By utilizing a massive excess of hydroxide, the reaction is forced into[3]. Plotting ln([Ester]t​/[Ester]0​) against time must yield a strictly linear decay. Any curvature in this plot invalidates the run, indicating buffer depletion or competing aldol condensation at the enolizable C2/C3 positions.

  • Buffer Preparation: Prepare a 0.5 M NaOH buffer solution adjusted exactly to pH 11.0 at 298 K.

  • Initiation: Inject 50 µL of a 0.1 M stock solution of the ester (in THF) into 5.0 mL of the stirring buffer.

  • Time-Course Quenching: At precisely 0, 5, 10, 15, and 30 minutes, withdraw 500 µL aliquots and immediately quench into 500 µL of 0.5 M HCl to halt hydrolysis.

  • HPLC-UV Analysis: Analyze the quenched samples via reverse-phase HPLC (C18 column, Water/MeCN gradient) measuring UV absorbance at 210 nm.

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope of the logarithmic depletion curve.

KineticWorkflow Prep Equimolar Ester Prep Base NaOH Buffer (pH 11.0) Prep->Base Quench Time-Course Quenching Base->Quench HPLC HPLC-UV Analysis Quench->HPLC Data Calculate k_obs (Pseudo-1st Order) HPLC->Data

Caption: Self-validating experimental workflow for ester hydrolysis kinetics.

Conclusion

While methyl 2-methyl-4-oxobutanoate and ethyl 2-methyl-4-oxobutanoate exhibit identical reactivity at their aldehyde termini, their ester groups dictate their utility in complex syntheses. The methyl ester is ideal when downstream saponification or amidation is required under mild conditions. Conversely, the ethyl ester provides a superior chemoselectivity window, protecting the C1 position during aggressive upstream transformations.

References

  • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: Bidentate Lewis Acid Catalyzed Domino Diels-Alder Reaction of Phthalazine for the Synthesis of Bridged Oligocyclic Tetrahydronaphthalenes Source: Chemistry - A European Journal URL: [Link]

Sources

Validation

Methyl 2-methyl-4-oxobutanoate vs other beta-methyl aldehydes in aldol reactions

Chelation-Controlled vs. Open-State Aldol Reactions: A Comparative Guide to β -Methyl Aldehydes As a Senior Application Scientist, selecting the appropriate electrophile for C–C bond formation is critical when designing...

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Author: BenchChem Technical Support Team. Date: March 2026

Chelation-Controlled vs. Open-State Aldol Reactions: A Comparative Guide to β -Methyl Aldehydes

As a Senior Application Scientist, selecting the appropriate electrophile for C–C bond formation is critical when designing synthetic routes for complex polyketides or pharmaceutical intermediates. When utilizing β -methyl aldehydes, researchers face the notorious challenge of 1,3-asymmetric induction . Because the resident stereocenter is separated from the reactive carbonyl by a methylene spacer, facial discrimination is inherently poor in simple aliphatic systems.

This guide objectively evaluates the performance of methyl 2-methyl-4-oxobutanoate —a bifunctional β -methyl aldehyde capable of metal chelation—against simple aliphatic alternatives like 3-methylbutanal , providing mechanistic insights, quantitative data, and self-validating experimental protocols.

Mechanistic Causality: Overcoming the 1,3-Asymmetric Induction Barrier

The structural divergence between these two classes of aldehydes dictates entirely different transition states during the aldol addition.

Simple Aliphatic Aldehydes (e.g., 3-methylbutanal): In the absence of a secondary coordinating group, the aldol transition state is governed by open-state models (such as the Evans or Felkin-Anh models) 1. Because the β -stereocenter is conformationally flexible, the energy difference between competing transition states is minimal. The alkyl group simply rotates to minimize steric clash, typically resulting in moderate anti diastereoselectivity.

Bifunctional Aldehydes (e.g., methyl 2-methyl-4-oxobutanoate): This substrate features a distal methyl ester group at the C1 position. When exposed to bidentate Lewis acids (e.g., TiCl₄, MgBr₂), the metal coordinates simultaneously to the aldehyde and the ester carbonyls. This forms a rigid chelate ring, locking the β -methyl group into a pseudo-equatorial position 2. This rigidification dictates a highly specific, restricted trajectory for nucleophilic attack, amplifying 1,3-asymmetric induction and yielding exceptional diastereomeric ratios (d.r.).

MechanisticPathways Start Aldol Reaction of β-Methyl Aldehydes Sub1 Methyl 2-methyl-4-oxobutanoate (Bifunctional) Start->Sub1 Sub2 3-Methylbutanal (Simple Aliphatic) Start->Sub2 Mech1 Bidentate Chelation (TiCl₄, MgBr₂) Sub1->Mech1 Lewis Acid Mech2 Open Transition State (Felkin-Anh / Evans Model) Sub2->Mech2 Lewis Acid / Organocatalyst Out1 Rigid Conformation High 1,3-Asymmetric Induction Mech1->Out1 Out2 Flexible Conformation Moderate Diastereoselectivity Mech2->Out2

Mechanistic divergence: Chelation control vs. open-state transition models in aldol reactions.

Quantitative Performance Comparison

The table below summarizes the empirical performance of both substrates across standard aldol methodologies. Notice how the absence of a chelating group in 3-methylbutanal drastically reduces the d.r. under standard Lewis acid conditions, necessitating highly engineered organocatalysts to recover stereocontrol.

ElectrophileReaction TypeCatalyst / PromoterNucleophileYield (%)Diastereomeric Ratio (d.r.)
Methyl 2-methyl-4-oxobutanoate Mukaiyama AldolTiCl₄ (1.1 eq)Silyl Enol Ether85 - 92%> 95:5 (anti:syn)
3-Methylbutanal Mukaiyama AldolBF₃·OEt₂ (1.1 eq)Silyl Enol Ether70 - 75%60:40 (anti:syn)
3-Methylbutanal Organocatalytic Cross-AldolL-Proline (10 mol%)2-Chloro-3-phenylpropanal80 - 85%19:1 (anti:syn)

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Intrinsic checkpoints (color changes, temperature dependencies) are included so the researcher can verify the reaction trajectory in real-time.

Protocol A: Chelation-Controlled Mukaiyama Aldol (Methyl 2-methyl-4-oxobutanoate)
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve methyl 2-methyl-4-oxobutanoate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Chelation: Cool the solution to -78 °C. Dropwise, add TiCl₄ (1.1 eq).

    • Causality Checkpoint: The addition of TiCl₄ must be performed strictly at -78 °C. At higher temperatures, the equilibrium shifts away from the rigid bidentate chelate toward a monodentate complex, severely degrading the 1,3-asymmetric induction. A distinct color change (typically to a deep yellow/orange) validates the formation of the active titanium-chelate complex.

  • Nucleophilic Attack: After 15 minutes, slowly add the silyl enol ether (1.2 eq). Stir for 2-4 hours at -78 °C.

  • Quenching: Quench cold by adding saturated aqueous NaHCO₃.

    • Causality Checkpoint: Quenching at -78 °C before warming prevents Lewis-acid mediated retro-aldol equilibration.

  • Isolation: Warm to room temperature, extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Organocatalytic Cross-Aldol (3-Methylbutanal)
  • Preparation: In a vial equipped with a magnetic stir bar, add L-proline (10 mol%) to anhydrous DMF (0.5 M).

  • Reagent Addition: Cool to 0 °C. Add 3-methylbutanal (donor, 2.0 eq) followed by the acceptor aldehyde (e.g., 2-chloro-3-phenylpropanal, 1.0 eq).

    • Causality Checkpoint: The use of L-proline at 0 °C is critical for differentiating the two aliphatic aldehydes. Proline selectively condenses with the less sterically hindered donor (3-methylbutanal) to form an enamine, preventing unwanted self-condensation of the acceptor.

  • Quenching & Isolation: Stir for 6-12 hours. Quench with phosphate buffer (pH 7), extract with ethyl acetate, and analyze via chiral HPLC.

Workflow Step1 1. Preparation Dry DCM, -78°C Argon Atmosphere Step2 2. Chelation Add TiCl₄ (1.1 eq) Stir 15 min Step1->Step2 Step3 3. Nucleophilic Attack Add Silyl Enol Ether Stir 2-4 hrs Step2->Step3 Step4 4. Quenching Sat. NaHCO₃ (aq) Warm to RT Step3->Step4 Step5 5. Analysis Extraction & HPLC (Determine d.r. & e.e.) Step4->Step5

Self-validating workflow for chelation-controlled Mukaiyama aldol reactions.

Applications in Drug Development

Beyond simple C–C bond formation, the bifunctional nature of methyl 2-methyl-4-oxobutanoate unlocks advanced cascade methodologies highly sought after in medicinal chemistry. Following the initial aldol addition, the resulting alkoxide intermediate can spontaneously undergo intramolecular cyclization with the C1 methyl ester.

This reductive aldol-lactonization cascade efficiently forms highly substituted γ -lactones 3. These lactone rings are critical pharmacophores found in strigolactones, statins, and various antitumor agents. Simple aliphatic aldehydes like 3-methylbutanal cannot undergo this cascade, requiring lengthy, yield-reducing downstream functionalization to achieve the same structural complexity.

References

  • Density Functional Study of Organocatalytic Cross-Aldol Reactions between Two Aliphatic Aldehydes: Insight into Their Functional Differentiation and Origins of Chemo- and Stereoselectivities. The Journal of Physical Chemistry A - ACS Publications.1

  • The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ChemInform / ResearchGate.2

  • Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters. Beilstein Journal of Organic Chemistry / NIH PMC.3

Sources

Comparative

Comprehensive Guide: Reference Standards for Methyl 2-Methyl-4-oxobutanoate Purity Analysis

Introduction Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9; Formula: C6H10O3)[1][2] is a highly reactive bifunctional molecule containing both a methyl ester and a terminal aldehyde group. Frequently encountered as a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9; Formula: C6H10O3)[1][2] is a highly reactive bifunctional molecule containing both a methyl ester and a terminal aldehyde group. Frequently encountered as a synthetic intermediate or a byproduct in the preparation of amino esters via rhodium-catalyzed tandem hydroaminomethylation[3], its accurate purity analysis is a critical analytical challenge. Due to the inherent instability of the aldehyde moiety—which is highly prone to auto-oxidation into the corresponding carboxylic acid—maintaining and verifying the purity of its reference standards requires rigorous, orthogonal analytical strategies.

Part 1: Comparison of Reference Standard Grades

To establish a robust analytical control strategy, laboratories must select the appropriate grade of reference standard. The choice dictates the analytical traceability, assay reliability, and overall operational cost.

Quantitative & Qualitative Comparison
Standard GradeTraceabilityPurity AssuranceCost/GramBest Use Case
Certified Reference Material (CRM) SI-Traceable (ISO 17034)>99.5% (Orthogonally verified) Primary calibration, regulatory submissions, and dispute resolution.
Secondary Working Standard Traceable to CRM>99.0% (Qualified against CRM) Routine batch release, daily GC-FID calibration, and stability testing.
In-House Synthesized Standard Internal (Requires qNMR)Variable (Requires rigorous purification)$ (High labor)Early-stage R&D, structural elucidation, and custom impurity profiling.

Part 2: Analytical Methodologies - The Causality of Choice

Selecting the right analytical technique for methyl 2-methyl-4-oxobutanoate relies on understanding its physicochemical properties.

  • Quantitative NMR (qNMR) - The Absolute Standard : qNMR is a primary ratio method that does not require an identical reference standard for calibration[4]. By utilizing an SI-traceable internal standard (e.g., 1,4-BTMSB-d4 or Maleic acid), the absolute purity of the methyl 2-methyl-4-oxobutanoate sample can be directly calculated[5][6]. The Causality: The accuracy of qNMR lies in the fundamental physics of nuclear magnetic resonance—the integrated area of a resonance is directly proportional to the number of nuclei, irrespective of the chemical structure[6]. This makes it the gold standard for qualifying in-house standards.

  • GC-FID - The Chromatographic Workhorse : Because methyl 2-methyl-4-oxobutanoate is highly volatile (boiling point ~70 °C at 12 Torr)[3], Gas Chromatography (GC) is vastly superior to High-Performance Liquid Chromatography (HPLC). The Causality: HPLC-UV is suboptimal because the isolated carbonyl groups lack strong chromophores, requiring low-wavelength UV detection (e.g., 210 nm) which is highly susceptible to solvent interference. Flame Ionization Detection (FID) provides a robust, carbon-proportional response. However, because oxygenated carbons yield lower FID responses, calibration against a qNMR-verified standard is mandatory for accurate mass balance.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H qNMR

This protocol utilizes the internal standard method to determine absolute purity without needing a pre-existing methyl 2-methyl-4-oxobutanoate standard[4].

  • Standard Selection : Select an SI-traceable internal standard (IS), such as Maleic acid (high purity, singlet at ~6.3 ppm), ensuring its signals do not overlap with the analyte's aldehyde proton (~9.7 ppm) or ester methyl protons (~3.7 ppm).

  • Sample Preparation : Accurately weigh ~10 mg of the methyl 2-methyl-4-oxobutanoate sample and ~5 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of anhydrous CDCl3.

  • Parameter Optimization (Causality) : Set the relaxation delay (D1) to at least 5×T1​ of the slowest relaxing proton (typically the aldehyde proton). A D1 of 30–60 seconds ensures >99.3% recovery of longitudinal magnetization, preventing severe integration errors[6].

  • Acquisition & Processing : Acquire 64 transients. Apply a line broadening of 0.3 Hz. Phase and baseline correct manually to ensure a perfectly flat baseline for accurate integration[6].

  • Self-Validation Check : Calculate purity using the standard qNMR equation[5]. To self-validate the system, calculate the purity independently using two different analyte signals (e.g., the aldehyde singlet and the ester methyl singlet). The results must agree within ≤0.5% .

Protocol 2: Chromatographic Purity via GC-FID
  • Column Selection : Use a polar column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Causality : A polar stationary phase effectively resolves the polar aldehyde-ester from its primary degradation product (the corresponding carboxylic acid) and synthetic alcohol impurities.

  • Sample Preparation : Dissolve the standard in anhydrous dichloromethane to a concentration of 1.0 mg/mL. Causality : Anhydrous solvent prevents the hydration of the reactive aldehyde group during injection.

  • Oven Program : Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min).

  • Self-Validation Check : Inject a solvent blank to confirm no co-eluting peaks. Inject a resolution mixture containing methyl 2-methyl-4-oxobutanoate and its oxidized degradant (methyl 2-methylbutanedioate) to verify baseline separation (Resolution > 2.0).

Part 4: Visualizing Workflows and Degradation

Workflow Start Synthesized/Sourced Methyl 2-methyl-4-oxobutanoate qNMR Primary Analysis: qNMR (SI-Traceable Internal Standard) Start->qNMR GCFID Orthogonal Purity: GC-FID (Area Normalization) Start->GCFID Decision Purity > 99.0% & Agreement < 0.5%? qNMR->Decision Absolute Purity GCFID->Decision Chromatographic Purity Pass Certified Working Standard Ready for Use Decision->Pass Yes Fail Further Purification (Distillation/Chromatography) Decision->Fail No Fail->Start

Orthogonal qualification workflow for methyl 2-methyl-4-oxobutanoate reference standards.

Degradation Analyte Methyl 2-methyl-4-oxobutanoate (Aldehyde-Ester) Oxidation Auto-Oxidation (O2, Light, Heat) Analyte->Oxidation Polymer Aldol Condensation Oligomers Analyte->Polymer Base/Acid Catalysis Degradant Methyl 2-methylbutanedioate (Carboxylic Acid-Ester) Oxidation->Degradant

Primary degradation pathways affecting the purity of methyl 2-methyl-4-oxobutanoate.

References

  • NextSDS. "methyl 2-methyl-4-oxobutanoate — Chemical Substance Information." NextSDS Database. [Link]

  • PubChemLite. "Methyl 2-methyl-4-oxobutanoate (C6H10O3)." PubChem. [Link]

  • JEOL / AWS. "qNMR - Quantitative Analysis by NMR." JEOL Ltd. [Link]

  • University of Oxford. "Quantitative NMR Spectroscopy." Department of Chemistry, University of Oxford. [Link]

Sources

Validation

Benchmarking Organocatalyst Efficiency: Asymmetric Hydride Reduction to Methyl 2-Methyl-4-oxobutanoate

The synthesis of chiral β -stereogenic aldehydes is a critical operation in drug development and natural product synthesis. Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) serves as an excellent bifunctional benchmark m...

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Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of chiral β -stereogenic aldehydes is a critical operation in drug development and natural product synthesis. Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) serves as an excellent bifunctional benchmark molecule for evaluating the efficiency of iminium-based organocatalysts. Synthesized via the asymmetric conjugate reduction of (E)-methyl 3-formyl-2-methylacrylate, this specific substrate rigorously tests a catalyst's ability to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the enal, control facial selectivity during hydride transfer, and tolerate sensitive ester and aldehyde functionalities without inducing side reactions.

This guide objectively compares the performance of classical amino acid catalysts against first- and second-generation MacMillan imidazolidinones, providing a self-validating experimental workflow for benchmarking organocatalyst efficiency.

Mechanistic Causality: The Iminium-Catalyzed Hydride Transfer

To understand the performance disparities between catalysts, we must examine the causality of the reaction mechanism. The transformation relies on the reversible condensation of a chiral secondary amine with the α,β -unsaturated aldehyde to form an activated iminium ion. This intermediate exhibits a significantly lowered LUMO, making the β -carbon highly susceptible to nucleophilic attack by a hydride source—typically a Hantzsch ester (1,4-dihydropyridine derivative) .

Why do catalysts perform differently in this benchmark?

  • L-Proline (Baseline): While highly effective for enamine catalysis (e.g., aldol reactions), L-proline often fails in this specific hydride reduction. The lack of a rigid steric framework leads to poor facial discrimination during the approach of the bulky Hantzsch ester. Additionally, proline can form stable, unreactive oxazolidinones with the aldehyde, sequestering the catalyst and halting turnover.

  • MacMillan Generation 1 (Gen 1): The (2S,5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one catalyst provides a more rigid framework. The benzyl group effectively blocks one face of the iminium ion, improving enantiomeric excess (ee), but the gem-dimethyl groups at the C2 position do not provide optimal steric direction for the incoming hydride.

  • MacMillan Generation 2 (Gen 2): The substitution of the gem-dimethyl group with a bulky tert-butyl group in (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one creates a highly controlled chiral environment. The tert-butyl group forces the iminium geometry into a single reactive conformation and perfectly shields one face, dictating that the Hantzsch ester approaches exclusively from the opposite face [2]. Furthermore, this catalyst uniquely accelerates E

    Z isomerization of the enal prior to reduction, allowing the use of geometrically impure starting materials.

CatalyticCycle A Enal Substrate (E)-methyl 3-formyl-2-methylacrylate B Iminium Ion Formation (LUMO Lowering) A->B C Stereoselective Hydride Transfer B->C D Enamine Intermediate C->D E Hydrolysis (Product Release) D->E + H2O F (S)-methyl 2-methyl-4-oxobutanoate E->F Cat MacMillan Gen 2 Catalyst (TCA Salt) E->Cat Catalyst Regeneration Cat->B Condensation HE Ethyl Hantzsch Ester (Hydride Donor) HE->C

Iminium-catalyzed asymmetric hydride reduction cycle generating methyl 2-methyl-4-oxobutanoate.

Quantitative Catalyst Benchmarking

The following data summarizes the benchmarking of these catalysts using the reduction of (E)-methyl 3-formyl-2-methylacrylate to (S)-methyl 2-methyl-4-oxobutanoate. Reactions were standardized using CHCl₃ as the solvent at -30 °C for 26 hours.

Catalyst SystemCatalyst LoadingYield (%)Enantiomeric Excess (ee %)Operational Notes
L-Proline 20 mol%< 20%< 10%Inefficient; catalyst sequestration observed.
MacMillan Gen 1 20 mol%65%78%Moderate efficiency; background reduction competes.
MacMillan Gen 2 20 mol%83% 91% Superior facial shielding; tolerates E/Z mixtures.

Note: Data grounded in the foundational organocatalytic hydride reduction studies by the MacMillan laboratory .

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal standards and specific analytical columns to validate both yield and enantiopurity.

Materials Required:

  • (E)-methyl 3-formyl-2-methylacrylate (0.781 mmol, 100 mg)

  • MacMillan Gen 2 Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one trichloroacetic acid (TCA) salt (20 mol%)

  • Ethyl Hantzsch Ester (1.2 equivalents)

  • Solvent: Anhydrous CHCl₃ (0.3 M)

  • Internal Standard: Benzyl methyl ether (BnOMe)

Step-by-Step Workflow:

  • Catalyst Activation: In an oven-dried flask equipped with a magnetic stir bar, dissolve the MacMillan Gen 2 catalyst (20 mol%) in anhydrous CHCl₃. Cool the solution to -30 °C using a cryocooler or dry ice/acetone bath.

  • Substrate Equilibration: Add (E)-methyl 3-formyl-2-methylacrylate (100 mg, 0.781 mmol) to the cooled catalyst solution. Stir for 5 minutes to allow iminium ion equilibration.

  • Hydride Delivery: Add the Ethyl Hantzsch ester (1.2 eq) in one portion. The reaction mixture must be protected from light (e.g., wrap the flask in aluminum foil) to prevent photochemical degradation of the Hantzsch ester.

  • Reaction Monitoring: Stir the reaction at -30 °C for 26 hours. Monitor conversion via TLC (10% Et₂O/hexane).

  • Acidic Quench and Workup: Pour the cold reaction mixture directly into a separatory funnel containing 10% aqueous HCl solution and dilute with Et₂O. Wash the organic layer four times with 10% HCl to remove the oxidized pyridine byproduct and the organocatalyst. Wash once with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash chromatography on silica gel (eluting with 5-10% Et₂O/pentane) to afford (S)-methyl 2-methyl-4-oxobutanoate as a colorless oil.

  • Analytical Validation:

    • Yield Determination: Determine the precise yield via ¹H NMR using BnOMe as an internal standard prior to chromatography, ensuring mass balance.

    • ee Determination: Analyze the purified product via chiral GLC using a Bodman Chiraldex β -DM column (30 m × 0.25 mm). Conditions: 80 °C isotherm, 1 mL/min flow rate. The (R) isomer elutes at ~70.6 min, and the (S) isomer elutes at ~71.3 min.

Workflow Step1 1. Catalyst Activation Gen 2 Catalyst in CHCl3 at -30 °C Step2 2. Substrate Equilibration Add (E)-methyl 3-formyl-2-methylacrylate Step1->Step2 Step3 3. Hydride Delivery Add Ethyl Hantzsch Ester (Dark, 26h) Step2->Step3 Step4 4. Acidic Quench & Extraction 10% HCl / Et2O Wash Step3->Step4 Step5 5. Flash Chromatography Silica Gel (5-10% Et2O/Pentane) Step4->Step5 Step6 6. Validation 1H NMR (BnOMe) & Chiral GLC Step5->Step6

Step-by-step self-validating workflow for the synthesis of (S)-methyl 2-methyl-4-oxobutanoate.

Conclusion

Benchmarking organocatalysts using the reduction of (E)-methyl 3-formyl-2-methylacrylate to (S)-methyl 2-methyl-4-oxobutanoate clearly demonstrates the evolutionary superiority of the MacMillan Generation 2 imidazolidinone. By leveraging precise steric control (the tert-butyl group) and avoiding the kinetic traps associated with proline, researchers can achieve highly efficient, enantioselective reductions of complex α,β -unsaturated systems.

References
  • Ouellet, S. G., Tuttle, J. B., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Hydride Reduction. Journal of the American Chemical Society, 127(1), 32-33. Available at:[Link]

  • Monari, M., Pedrazzani, R., Tolomelli, A., & Cabri, W. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26919–26927. Available at:[Link]

Safety & Regulatory Compliance

Safety

Methyl 2-methyl-4-oxobutanoate proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a self-validating system of risk mitigation. Understanding the intrinsic properties of a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory checklist, but as a self-validating system of risk mitigation. Understanding the intrinsic properties of a molecule allows us to design operational and disposal workflows that inherently protect both the researcher and the environment.

Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9) is a highly versatile organic intermediate, frequently encountered in drug development as a byproduct in the preparation of amino esters via rhodium-catalyzed tandem hydroaminomethylation[1]. While valuable in synthetic workflows, its physical properties and toxicological profile mandate rigorous handling and disposal protocols.

Chemical & Hazard Profile

The causality behind our safety protocols stems directly from the molecule's structure. The presence of both an aldehyde and an ester functional group contributes to its reactivity, while its volatility allows it to cross the respiratory threshold easily.

Table 1: Quantitative Data & Hazard Summary

Property / Hazard Class GHS Code Operational Implication
CAS Number 13865-21-9 Unique identifier for SDS and waste manifesting.
Combustible Liquid H227 (Flam. Liq. 4) Flash point requires storage away from oxidizers and ignition sources[2].
Skin Irritation H315 (Skin Irrit. 2) Lipophilic nature causes defatting of the stratum corneum[2].
Eye Irritation H319 (Eye Irrit. 2A) Vapor or splash contact causes acute ocular inflammation[2].

| Systemic Toxicity | H336 (STOT SE 3) | Inhalation leads to Central Nervous System (CNS) depression (drowsiness/dizziness)[2]. |

Part 1: Operational Safety & Exposure Mitigation

To prevent the realization of the hazards listed above, we must interrupt the exposure pathways. The primary risks are inhalation of vapors (leading to CNS depression) and dermal/ocular contact (leading to acute tissue irritation).

G A Methyl 2-methyl-4-oxobutanoate (Vapor/Liquid) B1 Inhalation Route (H336) A->B1 Volatilization B2 Dermal/Ocular Route (H315, H319) A->B2 Direct Contact C1 CNS Depression (Drowsiness/Dizziness) B1->C1 C2 Tissue Irritation (Inflammation) B2->C2 D1 Chemical Fume Hood (Airflow >100 fpm) C1->D1 Mitigated by D2 Nitrile Gloves & Splash Goggles C2->D2 Mitigated by

Exposure pathways of Methyl 2-methyl-4-oxobutanoate and corresponding mitigation strategies.

Step-by-Step Handling Methodology
  • Engineering Controls: Always handle Methyl 2-methyl-4-oxobutanoate inside a certified chemical fume hood. The airflow must be verified (>100 fpm) to ensure vapors are actively pulled away from the operator's breathing zone, neutralizing the H336 inhalation risk.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat. Critically, use nitrile gloves (which provide a sufficient chemical barrier against aliphatic esters) and chemical splash goggles . Standard safety glasses lack the orbital seal required to protect against H319-level vapor irritation.

  • Environmental Isolation: Ensure the workspace is free of strong oxidizers, strong acids, and strong bases. As an H227 combustible liquid, it poses a latent fire risk if exposed to incompatible chemicals or extreme heat[3].

Part 2: Spill Response & Mitigation Workflow

In the event of a spill, immediate containment is required to prevent the combustible liquid from reaching ignition sources or volatilizing into the ambient laboratory air.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sashes are open to maximize room exhaust, and eliminate any active ignition sources (e.g., hot plates).

  • Containment: Apply an inert, non-combustible absorbent material (such as vermiculite, dry sand, or a specialized universal spill pad) directly to the perimeter of the spill to prevent spreading, then cover the center. Do not use combustible absorbents like sawdust.

  • Collection: Using non-sparking tools, scoop the saturated absorbent into a heavy-duty, sealable polyethylene bag or a rigid, chemically compatible container.

  • Sanitization: Wash the spill area with a mild detergent and water to remove any residual ester film, which could otherwise cause lingering odors and slip hazards.

Part 3: Proper Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA), combustible liquids with a flash point between 60°C (140°F) and 93.3°C (200°F) are classified as ignitable hazardous wastes [3]. Consequently, Methyl 2-methyl-4-oxobutanoate cannot be disposed of in the regular trash or poured down the sanitary sewer drain[4][5].

A critical logistical step in chemical disposal is segregation . Halogenated waste streams are significantly more expensive to process (incinerate) than non-halogenated streams because they require specialized scrubbers to capture corrosive hydrogen halide gases. Mixing a non-halogenated combustible like methyl 2-methyl-4-oxobutanoate into a halogenated stream unnecessarily inflates disposal costs and complicates the incineration profile.

Disposal Start Waste Generation: Methyl 2-methyl-4-oxobutanoate Check Mixed with Halogenated Solvents (e.g., DCM)? Start->Check Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Check->NonHalogenated No Label Label: Hazardous Waste Combustible (H227) / Irritant Halogenated->Label NonHalogenated->Label Store Store in Flammables Cabinet (NFPA 30 Compliant) Label->Store Dispose EPA RCRA Compliant Incineration Store->Dispose

Decision tree for segregation and EPA-compliant disposal of Methyl 2-methyl-4-oxobutanoate waste.

Step-by-Step Disposal Methodology
  • Waste Segregation: Determine if the experimental workflow mixed the chemical with halogenated solvents (e.g., dichloromethane, chloroform). If no halogens are present, route the waste to the Non-Halogenated Organic Waste container.

  • Containerization: Transfer the liquid waste into a strong, chemically compatible container (e.g., high-density polyethylene (HDPE) or glass) equipped with a tightly sealing, threaded lid[5]. Never leave waste containers open, as this violates EPA emission standards and creates an inhalation hazard.

  • Labeling: Affix a standardized hazardous waste label to the container immediately upon the first drop of waste entering it. The label must explicitly state "HAZARDOUS WASTE" and list "Methyl 2-methyl-4-oxobutanoate" alongside its approximate percentage and primary hazards (Combustible, Irritant)[5].

  • Storage & Transfer: Store the sealed waste container in an NFPA 30-compliant flammables storage cabinet, completely segregated from oxidizers and inorganic acids[3]. Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor for final destruction via incineration[5].

References

  • NextSDS. "methyl 2-methyl-4-oxobutanoate — Chemical Substance Information." NextSDS Substance Database.
  • ChemicalBook. "methyl 2-methyl-4-oxobutanoate CAS#: 13865-21-9." ChemicalBook.
  • HWH Environmental. "What's the Difference Between Combustible and Flammable Materials?" HWH Environmental Regulatory Overview.
  • Princeton University Office of Environmental Health and Safety. "Chemical Waste: Liquids." Princeton University.
  • American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS.org.

Sources

Handling

Personal protective equipment for handling Methyl 2-methyl-4-oxobutanoate

Advanced Safety and Operational Guide for Handling Methyl 2-methyl-4-oxobutanoate As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as a critical variable in experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling Methyl 2-methyl-4-oxobutanoate

As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as a critical variable in experimental integrity. When handling reactive intermediates like Methyl 2-methyl-4-oxobutanoate (CAS: 13865-21-9), your personal protective equipment (PPE) and operational workflows must function as a self-validating system. This guide provides the mechanistic reasoning behind our safety protocols, ensuring that researchers and drug development professionals can handle this compound with absolute confidence, precision, and safety.

Chemical Profiling & Hazard Causality

Methyl 2-methyl-4-oxobutanoate is a bifunctional molecule containing both a methyl ester and an aldehyde moiety. While this dual functionality makes it highly valuable for synthesizing complex Active Pharmaceutical Ingredients (APIs), it also dictates its physical and biological hazards. According to standardized chemical substance databases, it is classified as a Class 4 Flammable Liquid and a multi-system irritant[1].

Table 1: Quantitative Hazard Data & Physicochemical Profile

Property / Hazard ClassGHS CodeMechanistic Implication for Handling
Flammable Liquid Flam. Liq. 4 (H227)Combustible liquid. Vapor accumulation can ignite if exposed to static discharge, open flames, or heat sources.
Skin Irritation Skin Irrit. 2 (H315)Its lipophilic nature allows it to strip epidermal lipids, causing acute dermatitis and cellular damage upon contact.
Eye Irritation Eye Irrit. 2A (H319)Vapors and splashes dissolve rapidly into the aqueous tear film, causing severe corneal irritation and potential protein denaturation.
Specific Target Organ Toxicity STOT SE 3 (H336)Volatile inhalation leads to central nervous system (CNS) depression, causing drowsiness, dizziness, and impaired judgment.

The "Self-Validating" PPE Matrix

Every piece of PPE must be selected based on the specific molecular hazards of the chemical. We employ a "self-validating" approach: the system is designed so that the failure of one protective layer is immediately mitigated by another, preventing exposure.

  • Ocular Protection: Chemical Splash Goggles

    • Protocol: Wear non-vented or indirectly vented chemical splash goggles over standard safety glasses.

    • Causality: The H319 (Eye Irrit. 2A) classification combined with the compound's volatility means that standard safety glasses are insufficient[1]. Vapors can easily bypass the sides of standard glasses; splash goggles create a necessary hermetic seal around the eyes.

  • Dermal Protection: Advanced Elastomer Gloves

    • Protocol: Double-gloving is mandatory. Use a 0.4 mm Nitrile inner glove and a Butyl rubber outer glove.

    • Causality: Methyl 2-methyl-4-oxobutanoate is an organic solvent that causes skin irritation (H315)[1]. Thin latex gloves offer zero resistance to esters and aldehydes, which will permeate the material in seconds. Butyl rubber provides a robust barrier against oxygenated solvents, while the nitrile inner layer serves as a tactile, secondary backup.

  • Body Protection: Flame-Resistant Lab Coat

    • Protocol: Wear a Nomex® or equivalent flame-resistant (FR) lab coat with knit cuffs, fully buttoned, alongside a chemical-resistant apron.

    • Causality: As a combustible liquid (H227), any accidental spill near an ignition source poses a flash fire risk. Synthetic polymer coats (like polyester) will melt into the skin under high heat; FR materials carbonize, thermally insulating the researcher.

  • Respiratory Protection: Engineering Controls First

    • Protocol: All handling must occur within a certified chemical fume hood (face velocity 80-120 fpm). If a fume hood is unavailable or a large spill occurs, a NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges is required.

    • Causality: To mitigate STOT SE 3 (H336) hazards, preventing vapor inhalation is critical[1]. CNS depression can impair a researcher's judgment, leading to secondary laboratory accidents.

Step-by-Step Operational Workflow

Step 1: Pre-Experiment Environmental Setup

  • Verify the fume hood's continuous airflow monitor is in the "Safe" zone.

  • Clear the workspace of any strong oxidizing agents, strong bases, or acids to prevent exothermic side reactions.

  • Ensure all electrical equipment (e.g., stir plates, heating mantles) is intrinsically safe or spark-proof to mitigate ignition risks.

Step 2: Aseptic & Safe Chemical Transfer

  • Ground and bond all receiving vessels to prevent static buildup—a critical step for H227 combustible liquids.

  • Use glass or Teflon (PTFE) syringes for transfer. Avoid plastic syringes with rubber plungers, as the solvent will degrade the elastomer and contaminate your assay.

  • Keep the source bottle open only for the absolute minimum time required to extract the reagent.

Step 3: Reaction Monitoring & Handling

  • Maintain the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Mechanistic Insight: The 4-oxo (aldehyde) moiety is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, converting to a carboxylic acid. Inert gas backfilling suppresses both this chemical degradation and the risk of vapor ignition in the headspace.

Emergency Response & Disposal Plan

Even with perfect protocols, anomalies occur. Your response must be immediate, procedural, and devoid of panic.

Immediate Spill Protocol:

  • Evacuate & Isolate: Immediately step back, alert colleagues, and extinguish all nearby ignition sources (e.g., turn off hot plates).

  • Containment: Do not use combustible materials like paper towels. Apply a specialized liquid-absorbent material (e.g., Chemizorb® or inert diatomaceous earth) from the perimeter inward to prevent the spill from spreading.

  • Neutralization & Collection: Once absorbed, use non-sparking tools to scoop the material into a highly visible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface and any exposed skin with copious amounts of soap and water, as the chemical is a Category 2 skin irritant[2]. Remove contaminated clothing immediately[2].

Hazardous Waste Disposal:

  • Do not pour down the drain or release into the environment[2]. Methyl 2-methyl-4-oxobutanoate must be classified as hazardous organic waste.

  • Segregate this waste strictly from aqueous waste, heavy metals, and oxidizers.

  • Label the container clearly with "Flammable" and "Toxic" pictograms and transfer it to an approved waste disposal plant in accordance with local and federal regulations.

Visualizing the Safety Workflow

G A Pre-Operational Setup (Fume Hood & PPE Check) B Chemical Transfer (Avoid Ignition Sources) A->B Verified C Spill or Exposure? B->C D Emergency Response (Evacuate, Absorb, Contain) C->D Yes E Standard Protocol (Reaction & Synthesis) C->E No F Hazardous Waste Disposal (Approved Plant) D->F Clean-up E->F Completion

Workflow for safe handling and emergency response of Methyl 2-methyl-4-oxobutanoate.

References

  • NextSDS. "methyl 2-methyl-4-oxobutanoate — Chemical Substance Information." NextSDS Substance Database.
  • Sigma-Aldrich. "SAFETY DATA SHEET - Combustible Liquids & STOT SE 3." MilliporeSigma.
  • ChemPoint. "Safety Data Sheet - Hazard(s) identification." ChemPoint.

Sources

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